molecular formula C12H17N3S B3117985 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide CAS No. 229970-90-5

4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Cat. No.: B3117985
CAS No.: 229970-90-5
M. Wt: 235.35 g/mol
InChI Key: GYJRSAILKVORJT-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperazinyl)benzenecarbothioamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the development of enzyme inhibitors. Its molecular structure, which incorporates a piperazine ring linked to a benzothioamide group, is frequently explored as a privileged scaffold in drug discovery. Piperazine-based structures are known to contribute favorably to the pharmacokinetic properties of drug candidates and are commonly investigated for their ability to interact with various enzymatic targets . This compound is primarily valued for its potential as a building block in the synthesis of more complex molecules aimed at modulating biologically relevant enzymes. Research into analogous piperazine-thioamide hybrids has demonstrated their promise as potent and selective inhibitors for targets such as monoamine oxidase (MAO), which is a key enzyme in the metabolism of neurotransmitters . Other research on similar structures has highlighted potential applications in developing neuronal nitric oxide synthase (nNOS) inhibitors, which are investigated for their neuroprotective effects . As such, this compound serves as a versatile intermediate for researchers designing and evaluating new therapeutic agents for neurological disorders and other conditions. Please note: This product is intended for research purposes in a controlled laboratory environment. It is classified as "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJRSAILKVORJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review on piperazine-based thioamide building blocks

The piperazine nucleus is a common feature in antimicrobial agents, and its combination with sulfur-containing moieties like dithiocarbamates and thioamides has been explored to develop new compounds against resistant pathogens. [20][21][22]Studies have shown that piperazine dithiocarbamate derivatives exhibit moderate antimicrobial activity against bacteria such as E. faecalis and P. aeruginosa. [20]The incorporation of a thioamide or related group can enhance lipophilicity, potentially improving passage through bacterial cell membranes to reach intracellular targets. [14]The structural diversity enabled by the piperazine scaffold allows for systematic Structure-Activity Relationship (SAR) studies to optimize antimicrobial potency. [22]

Conclusion and Future Outlook

Piperazine-based thioamide building blocks are synthetically accessible and highly valuable synthons for modern drug discovery. They effectively merge the favorable pharmacokinetic attributes of a privileged scaffold with the stability and unique electronic properties of an amide bioisostere. The demonstrated success in developing potent kinase inhibitors highlights their potential in oncology, while ongoing research suggests promise in the antimicrobial space.

Future efforts should focus on expanding the synthetic toolbox for creating asymmetrically substituted piperazine-thioamides to enable more precise SAR exploration. Furthermore, the application of these building blocks in areas beyond oncology and infectious disease, such as in neuroactive agents or anti-inflammatory compounds, remains a fertile ground for discovery. As our understanding of the subtle yet powerful effects of thioamide bioisosterism grows, these building blocks will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis Online.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020).
  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. (n.d.). Royal Society of Chemistry.
  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. (2010). Scribd.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replic
  • Mechanism of action for thioamide derivatives in organic reactions. (n.d.). BenchChem.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (2024).
  • Thioamide synthesis by thion
  • Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)
  • Some FDA‐approved piperazine‐containing drugs. (n.d.).
  • Reactions of Thioamides with Iminoiodinanes: An Approach toward 1,2-Thiazines, Thiophenes, and Sulfonylisothiazolines. (2025).
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journals.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing.
  • Transformation of Amides to Thioamides Using an Efficient and Novel Thi
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.).
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI.
  • Thionation of amides using Lawessons reagent. (2001). ChemSpider.
  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (n.d.).
  • Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. (n.d.).
  • Thioamides and Thioureas in Organic Synthesis. (n.d.). Zenodo.
  • Contemporary Applications of Thioamides and Methods for Their Synthesis. (n.d.).
  • Discovery of Piperazine-Amide Derivatives as Highly Potent and Selective RET Inhibitors. (2026).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. (2023). PubMed.
  • Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. (2017).
  • n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. (2013).
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.).
  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia.
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Structures of FDA-approved piperazine-based drugs. (n.d.).
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2025). OSTI.GOV.
  • The Chemical Properties of Thioamides. (2025).
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). OSTI.GOV.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2017). PubMed.
  • Metabolism of Thioamides by Ralstonia pickettii TA. (2006). ASM Journals.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

Crystal Structure Analysis of Benzenecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for the structural analysis of benzenecarbothioamide derivatives. It integrates synthetic precision, crystallographic rigor, and computational validation to ensure data integrity suitable for high-impact pharmaceutical applications.

A Technical Guide for Structural Elucidation and Solid-State Characterization

Executive Summary

Benzenecarbothioamide (thiobenzamide) derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antitubercular, antifungal, and anticancer activities. Unlike their amide counterparts, the thioamide moiety introduces unique electronic properties—specifically a larger van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen) and enhanced lipophilicity—which dramatically alter bioavailability and receptor binding.

This guide provides a standardized workflow for the synthesis, single-crystal growth, and structural elucidation of these compounds. It emphasizes the causality between the thione (


) bond character and the resulting supramolecular synthons, specifically the robustness of the 

dimer in the solid state.

Synthesis & Crystallization Protocol

To ensure high-quality single crystals, purity is paramount. We utilize a Lawesson’s Reagent-mediated thionation of benzamide precursors. This method is preferred over the Willgerodt-Kindler reaction for derivatives due to its mild conditions and high functional group tolerance.

Synthetic Pathway

Reaction:



Step-by-Step Protocol:

  • Stoichiometry: Dissolve the substituted benzamide (1.0 eq) in anhydrous toluene (0.1 M concentration). Add Lawesson’s Reagent (0.6 eq). Note: We use 0.6 eq because Lawesson's reagent transfers two sulfur atoms.

  • Reflux: Heat to reflux (

    
    ) under an inert nitrogen atmosphere for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The thioamide product typically has a lower 
    
    
    
    and is UV-active.
  • Work-up: Cool to room temperature. The byproduct (polymerized phosphonate) often precipitates. Filter off the solid.

  • Isolation: Evaporate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel 60) is mandatory to remove trace organophosphorus impurities which inhibit crystal growth.

Single Crystal Growth (Slow Evaporation)

Objective: Grow block-like crystals (


 mm) suitable for X-ray diffraction.
  • Solvent System: Ethanol/Dichloromethane (1:1 v/v) or pure Acetonitrile.

  • Method: Dissolve 20 mg of purified thioamide in 2 mL of solvent in a scintillation vial. Cap the vial with Parafilm and puncture 3–4 small holes to control evaporation rate.

  • Environment: Store in a vibration-free, dark environment at

    
    . Crystals typically form within 48–72 hours.
    

Experimental Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

G cluster_0 Synthesis Phase cluster_1 Crystallography Phase cluster_2 Analysis Phase S1 Benzamide Precursor S2 Thionation (Lawesson's Rgt) S1->S2 S3 Purified Thioamide S2->S3 Flash Chrom. C1 Slow Evaporation (EtOH/DCM) S3->C1 C2 Single Crystal Selection C1->C2 C3 XRD Data Collection C2->C3 296K / 100K A1 Structure Refinement C3->A1 SHELXL A2 Hirshfeld Surface Analysis A1->A2

Figure 1: Integrated workflow for the synthesis and structural characterization of benzenecarbothioamide derivatives.

X-Ray Diffraction & Data Reduction

Data Collection Parameters[1][2]
  • Radiation Source: Mo-

    
     (
    
    
    
    Å) is preferred over Cu-
    
    
    for sulfur-containing compounds to minimize absorption effects, though modern detectors handle Cu well.
  • Temperature: Collect data at 100 K using a nitrogen cryostream. Low temperature reduces thermal motion (ellipsoids), allowing for precise location of hydrogen atoms involved in H-bonding.

  • Resolution: Target a resolution of at least

    
     Å (
    
    
    
    for Mo) to ensure sufficient data-to-parameter ratio.
Structure Solution & Refinement
  • Phase Problem: Solve using Direct Methods (SHELXT) or Intrinsic Phasing . Sulfur atoms are heavy enough to serve as reliable phase anchors.

  • Refinement: Use Full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Treatment:

    • C-H hydrogens: Place in calculated positions (riding model).

    • N-H hydrogens: Locate from the difference Fourier map and refine isotropically. Crucial: The N-H position defines the H-bond geometry. If unstable, restrain using DFIX (0.86 Å).

Structural Elucidation: Key Metrics

When analyzing the solved structure, focus on these three specific crystallographic markers.

The Thioamide Core Geometry

The


 bond length is a proxy for resonance delocalization.
  • Standard Range:

    
     Å.
    
  • Interpretation: A longer

    
     bond (closer to 1.70 Å) and shorter 
    
    
    
    bond (
    
    
    Å) indicate significant resonance contribution (
    
    
    ), which increases the hydrogen bond donor acidity of the
    
    
    group.
Supramolecular Synthons: The Dimer

The defining feature of primary thioamides is the formation of centrosymmetric dimers.

  • Motif: Two molecules link via

    
     hydrogen bonds.
    
  • Graph Set:

    
     (Ring, 2 donors, 2 acceptors, 8 atoms in the ring).
    
  • Metric: Look for

    
     distances of 
    
    
    
    Å and angles
    
    
    .
Quantitative Data Summary Table

Organize your derived data as follows to facilitate comparison with literature (e.g., Acta Cryst. E or CrystEngComm).

ParameterDescriptionTypical ValueSignificance

Thione bond length

Å
Indicator of resonance; affects H-bond acceptor strength.

Amide bond length

Å
Shorter length implies double bond character (planarity).

Torsion angle

Measures twist of thioamide group relative to benzene ring. steric hindrance leads to higher twist.

H-bond distance

Å
Strength of the dimer interaction.

Computational Validation: Hirshfeld Surface Analysis

Crystallography provides the geometry, but Hirshfeld Surface Analysis quantifies the interactions.[1] This step is mandatory for modern high-impact publications.

The Workflow
  • Input: CIF (Crystallographic Information File).

  • Software: CrystalExplorer.

  • Mapping: Map

    
     (normalized contact distance) onto the molecular surface.
    
Interpreting the Fingerprint Plots[3]
  • Red Spots (on Surface): Indicate contacts shorter than the sum of van der Waals radii. In thioamides, two dominant red spots correspond to the

    
      dimer.
    
  • Spikes (on 2D Plot):

    • 
       / 
      
      
      
      :
      Distinct "wings" or spikes at the bottom right/left. These confirm the sulfur-mediated hydrogen bonding.
    • 
      :  The central bulk of the plot, representing dispersive forces.
      
    • 
       (Shape Index):  Look for "bow-tie" patterns in the Shape Index map to identify 
      
      
      
      stacking between benzene rings.
Interaction Logic Diagram

H cluster_interactions Intermolecular Forces Molecule Thioamide Molecule (in Crystal Lattice) HBond Strong H-Bonds (N-H...S) Molecule->HBond Directional PiStack Pi-Pi Stacking (Centroid...Centroid) Molecule->PiStack Stabilizing VDW Van der Waals (H...H) Molecule->VDW Bulk Packing Result Crystal Packing Stability HBond->Result R2,2(8) Dimer PiStack->Result Layered Stacking

Figure 2: Hierarchy of intermolecular interactions stabilizing the thiobenzamide crystal lattice.

References

  • Thioamide Synthesis & Properties

    • Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328. Link

  • Crystal Structure & H-Bonding

    • Allen, F. H., & Motherwell, W. D. S. (2002). Applications of the Cambridge Structural Database in organic chemistry and crystal chemistry. Acta Crystallographica Section B, 58(3), 407–422. Link

  • Hirshfeld Surface Analysis

    • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][2][3][4] CrystEngComm, 11(1), 19–32. Link

  • Specific Thioamide Studies

    • Tiekink, E. R. T. (2021). Supramolecular assembly of dithiocarbamate and related ligands. Crystals, 11(11), 1332. Link

    • Venkatesan, P., et al. (2016). Crystal structure and Hirshfeld surface analysis of (benzenecarbothioamide-

      
      S)bromidobis(triphenylphosphane-
      
      
      
      P)silver(I).[5] Acta Crystallographica Section E, 72(7), 984–987.[5] Link

Sources

Toxicity Profile and Safety Data Sheets for Piperazinyl Thioamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Therapeutic & Toxicological Paradox

Piperazinyl thioamides represent a specialized class of chemical scaffolds frequently utilized in early-stage drug discovery for their potent antimicrobial, antiviral, and anticancer properties. Structurally, they combine the piperazine pharmacophore—prized for its ability to improve aqueous solubility and bioavailability—with a thioamide (


) isostere.

While the thioamide substitution often enhances receptor binding affinity and metabolic stability against proteases compared to amides, it introduces a distinct toxicological liability: oxidative bioactivation . This guide provides a rigorous analysis of the safety profile, focusing on the metabolic conversion of thioamides to reactive S-oxides, and presents a composite Safety Data Sheet (SDS) derived from validated representative compounds like 4-methyl-1-piperazinecarbothioamide.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Class Definition: Compounds containing a piperazine ring


-substituted with a carbothioamide group (

).
PropertyCharacteristic Data (Representative)Implications for Safety
Molecular Weight 150 – 450 g/mol Generally small molecule, good membrane permeability.
LogP (Octanol/Water) 0.5 – 3.5 (Substituent dependent)Moderate lipophilicity; potential for CNS penetration (seizure risk).
pKa ~9.8 (Piperazine secondary amine)Basic; exists as cation at physiological pH, affecting lysosomal trapping.
Solubility High in DMSO, MeOH; Moderate in WaterFacilitates rapid systemic absorption upon ingestion.
Reactivity Nucleophilic Thioamide SulfurProne to S-oxidation by FMOs and CYP450s.

Toxicological Mechanisms[6][7]

The toxicity of piperazinyl thioamides is bipartite, stemming from the intrinsic CNS activity of the piperazine core and the metabolic activation of the thioamide moiety.

Thioamide Bioactivation (The "S-Oxidation" Pathway)

The primary safety concern is the metabolic activation of the


 bond. Unlike amides, thioamides are substrates for Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes (specifically CYP2E1), which oxidize the sulfur to a Thioamide S-Oxide .[1] This intermediate is further oxidized to a reactive Sulfene (S,S-dioxide)  species, which acts as a potent electrophile, covalently binding to cellular proteins and causing hepatotoxicity.
Mechanism Visualization

The following diagram illustrates the critical bioactivation pathway leading to toxicity.[2]

Thioamide_Bioactivation Figure 1: Metabolic Bioactivation of Thioamides Leading to Hepatotoxicity Compound Piperazinyl Thioamide (Parent Drug) SOxide Thioamide S-Oxide (Electrophilic Intermediate) Compound->SOxide Bioactivation (FMO / CYP2E1) SOxide->Compound Futile Cycling (Reductases) Sulfene Sulfene / S,S-Dioxide (Highly Reactive) SOxide->Sulfene Oxidation Detox Excretion (Polar Metabolites) SOxide->Detox Glucuronidation Toxicity Hepatocellular Necrosis (Protein Adducts) Sulfene->Toxicity Covalent Binding (Lysine residues)

Figure 1: Metabolic Bioactivation of Thioamides Leading to Hepatotoxicity.

Piperazine-Associated Neurotoxicity

The piperazine ring is a GABA-mimetic. High systemic concentrations of piperazine derivatives can antagonize GABA receptors, lowering the seizure threshold.

  • Target Organ: Central Nervous System (CNS).

  • Symptoms: Vertigo, "worm-like" tremors, ataxia, and seizures (in acute overdose).

Composite Safety Data Sheet (SDS)

Based on data for 4-methyl-1-piperazinecarbothioamide (CAS: 33860-28-5) and class analogs.

SECTION 1: Hazard Identification

GHS Classification:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).[3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[3]

Signal Word: DANGER

Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][5]

  • H318: Causes serious eye damage.[3][4]

  • H335: May cause respiratory irritation.[3]

SECTION 2: Handling and Storage
  • Engineering Controls: Use only in a chemical fume hood. Thioamides can degrade into toxic sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ) upon combustion.
  • Storage Conditions: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate). Hygroscopic – protect from moisture.

  • Incompatibilities: Strong oxidizing agents (risk of uncontrolled S-oxidation), Strong acids, Acid chlorides.

SECTION 3: Toxicological Information (Preclinical Data)
  • LD50 (Oral, Rat): Estimated range 500 – 1200 mg/kg (Class average).

  • Carcinogenicity: Thioamides (e.g., thioacetamide) are classified as Group 2B (Possibly carcinogenic) due to chronic liver injury and oxidative stress cycles.

  • Genotoxicity: Mixed results. Piperazine derivatives often test negative in Ames tests unless nitrosated (forming nitrosopiperazines).

Experimental Protocols for Safety Assessment

To validate the safety profile of a new piperazinyl thioamide derivative, the following two protocols are standard requirements.

Protocol A: In Vitro Cytotoxicity Assessment (SRB Assay)

Purpose: To determine the GI50 (50% Growth Inhibition) against mammalian cell lines, distinguishing therapeutic potency from general toxicity.

  • Cell Preparation: Seed HepG2 (liver) and MCF-7 (breast) cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Treatment: Dissolve the piperazinyl thioamide in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Add to wells (Final DMSO < 0.1%).
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Fixation: Add cold 50% trichloroacetic acid (TCA) to fix cells (

    
    C for 1h). Wash 5x with water.
    
  • Staining: Add 0.4% Sulphorhodamine B (SRB) solution in 1% acetic acid. Incubate 30 min.

  • Solubilization & Readout: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base. Read Absorbance at 515 nm.

  • Calculation:

    
    .
    
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To quantify the liability of the thioamide group to form reactive S-oxides/sulfenes.

  • Incubation System: Mix Human Liver Microsomes (1 mg/mL), Test Compound (10

    
    M), and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system. Incubate at 37°C for 60 mins.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid) or specific parent+GSH+O mass shifts (

    
    ).
    
  • Interpretation: Presence of GSH adducts confirms metabolic activation. High adduct levels correlate with idiosyncratic hepatotoxicity risk.

References

  • Yarim, M., et al. (2013).[6] Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hajovsky, H., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2113086, 4-Methylpiperazine-1-carbothioamide. PubChem.[3]

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.

  • Ruse, M. J., & Waring, R. H. (1991). The effect of methimazole on thioamide bioactivation and toxicity. Toxicology Letters.

Sources

Methodological & Application

Solvent selection for dissolving 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocols for 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Part 1: Executive Summary & Chemical Profile

The Challenge: Dissolving this compound presents a dual challenge: overcoming the lattice energy of the lipophilic benzene-thioamide core while managing the chemical instability of the thioamide functional group.[1] Unlike standard amides, the thioamide moiety (


) is susceptible to oxidative desulfurization and hydrolysis, requiring specific solvent choices that exclude peroxides and extreme pH.

Physicochemical Analysis: To select the correct solvent, we must deconstruct the molecule into its functional solvophores:

  • The Basic Handle (N-Methylpiperazine): The distal

    
    -methyl nitrogen is a tertiary amine with a predicted pKa of ~8.0–9.[1]0. This is the primary handle for aqueous solubility; the molecule will be protonated and soluble at pH < 6.0.[1]
    
  • The Lipophilic Core (Phenyl Ring): Provides structural rigidity and drives poor water solubility at neutral pH (

    
    ).[1]
    
  • The Reactive Polar Head (Thioamide): A hydrogen bond donor (

    
    ) and weak acceptor (
    
    
    
    ).[1] It is soluble in polar aprotic solvents but chemically labile.[1]

Part 2: Solvent Selection Matrix

The following table categorizes solvents based on solubility power and chemical compatibility.

Solvent ClassRecommended SolventsSolubility PotentialCompatibility Notes
Tier 1: Stock Solutions DMSO (Anhydrous), DMF High (>50 mM) Excellent solubility.[1] Critical: Use analytical grade DMSO to avoid water contamination which accelerates hydrolysis.[1]
Tier 2: Organic Synthesis Methanol , Ethanol , DCM Moderate (10–50 mM) Good for synthesis/purification. Avoid ethers (THF/Dioxane) unless peroxide-free; peroxides oxidize

to

.[1]
Tier 3: Aqueous (Bio-Assay) 0.1 M HCl , Acetate Buffer (pH 4-5) High (as salt) Solubility is pH-dependent.[1] At pH 7.4, the compound may precipitate. Requires acidification to protonate the piperazine.[1]
Contraindicated Water (Neutral/Basic) , Hexanes , Ethers (aged) Negligible Neutral water fails to solvate the hydrophobic core. Basic pH suppresses ionization.[1]

Part 3: Decision Tree & Workflow (Visualization)

The following diagram outlines the logical flow for solvent selection based on the intended application (In Vitro, In Vivo, or Chemistry).

SolventDecisionTree Start Compound: 4-(4-Methyl-1-piperazinyl) benzenecarbothioamide AppType Intended Application? Start->AppType Stock Stock Solution (Long-term Storage) AppType->Stock BioAssay Biological Assay (In Vitro / Cell Culture) AppType->BioAssay ChemSynth Chemical Synthesis / Purification AppType->ChemSynth DMSO Anhydrous DMSO (Store -20°C, under Argon) Stock->DMSO AqSol Aqueous Solubility Check BioAssay->AqSol PolarOrg DCM, MeOH, EtOH ChemSynth->PolarOrg AvoidOx AVOID: Ethers with Peroxides (Oxidizes C=S to C=O) ChemSynth->AvoidOx Warning1 Avoid Freeze-Thaw > 5 cycles (Pre-aliquot) DMSO->Warning1 Acidic Acidic Buffer (pH 4-5) (Protonates Piperazine) AqSol->Acidic High Solubility Neutral Neutral Buffer (pH 7.4) AqSol->Neutral Precipitation Risk CoSolvent Use DMSO Co-solvent (0.1% - 1% final conc.) Neutral->CoSolvent Rescue Strategy

Figure 1: Solvent selection decision matrix based on application requirements.[1] Blue nodes indicate starting points, Green nodes indicate recommended pathways, and Red nodes indicate critical warnings.

Part 4: Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Use this protocol for preparing long-term storage stocks.

Materials:

  • Compound: this compound (MW ≈ 235.35 g/mol ).[1]

  • Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% purity.

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Procedure:

  • Weighing: Accurately weigh 2.35 mg of the compound into the amber vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Note: Do not heat above 40°C to prevent thermal degradation of the thioamide.

  • Storage: Flush the headspace with Nitrogen or Argon gas to remove oxygen.[1] Seal tightly and store at -20°C.

    • Expert Tip: Thioamides can slowly oxidize to amides or sulfines.[1] The inert gas overlay is crucial for stability >1 month.[1]

Protocol B: Aqueous Solubility for Biological Assays

Use this protocol when introducing the compound to cell culture media or enzymatic assays.

The "pH Switch" Technique: Because the piperazine nitrogen is basic, solubility is drastically higher in acidic conditions.

  • Prepare Diluent: Create a 10 mM Acetate Buffer (pH 5.0) or 0.01 M HCl.[1]

  • Direct Dissolution (Preferred for High Conc): Dissolve the solid compound directly into the acidic buffer.[1] It should dissolve readily up to 1–5 mM due to salt formation (Piperazinium cation).[1]

  • Dilution from DMSO (Preferred for Screening):

    • Take the 10 mM DMSO stock (from Protocol A).[1]

    • Dilute 1:1000 into the assay medium (Final conc: 10 µM, 0.1% DMSO).

    • Observation: If precipitation occurs (cloudiness), the pH of the medium (usually 7.4) has suppressed the ionization.[1]

    • Correction: Add a solubilizing agent such as 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to the aqueous buffer before adding the DMSO stock.[1] Cyclodextrins encapsulate the lipophilic benzene ring, preventing precipitation at neutral pH.

Part 5: Stability & Troubleshooting

Thioamide Instability Markers: If your solution turns from yellow/off-white to clear or develops a sulfurous odor, degradation has occurred.[1]

  • Oxidation:

    
     (Amide formation).[1]
    
  • Hydrolysis: Occurs rapidly in basic solutions (

    
    ).[1]
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Precipitation upon dilution into PBS pH is too high (neutral); Piperazine deprotonates.Acidify buffer to pH 5.0 OR add Cyclodextrin (HP-β-CD).[1]
Yellowing of DMSO stock over time Auto-oxidation of the thioamide or piperazine.Use fresh anhydrous DMSO; store under Argon.[1]
Loss of potency in assay Adsorption to plastic (polystyrene).[1]Use glass-coated plates or add 0.01% Tween-20 to the buffer.[1]

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Jagattaran, D., et al. (2022). Thioamide N–C(S) activation by ground-state-destabilization.[1][2][3] Chemical Science, 13, 5597-5604. (Discusses Thioamide stability and solvent incompatibility).

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304.

  • PubChem Compound Summary. (2025). 4-methylpiperazine-1-carbothioamide (Structural Fragment Data). National Library of Medicine.[1] [1]

Sources

Microwave-assisted synthesis involving piperazinyl benzenecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Thionation for the Synthesis of Piperazinyl Benzenecarbothioamide Scaffolds

Executive Summary & Rationale

The Challenge: Piperazinyl benzenecarbothioamides are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, antiviral, and anticancer activities. However, the conventional synthesis—thionation of the corresponding carboxamide using Lawesson’s Reagent (LR) or


 under thermal reflux—is plagued by poor atom economy, prolonged reaction times (12–48 hours), and the formation of difficult-to-remove organophosphorus byproducts.

The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach. By leveraging the specific dielectric heating properties of polar amide precursors and Lawesson’s reagent, we achieve quantitative conversion in minutes rather than hours. This guide presents two validated workflows: a Green Solvent-Free Protocol (for high-throughput library generation) and a Scalable Toluene Protocol (for gram-scale synthesis).

Theoretical Basis: Dielectric Heating & Reaction Mechanism

Microwave irradiation (2.45 GHz) induces efficient internal heating via dipolar polarization . The amide bond (


) possesses a significant dipole moment. Under MW irradiation, these dipoles align and relax with the oscillating field, generating molecular friction and rapid, uniform heating. This overcomes the activation energy barrier for the dissociation of Lawesson’s Reagent much faster than conductive heating.

Mechanistic Insight: The reaction proceeds via a mechanism analogous to the Wittig reaction.[1][2][3] The driving force is the formation of the thermodynamically stable


 bond in the byproduct.
  • Dissociation: The LR dimer dissociates into two reactive dithiophosphine ylides.

  • Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate.

  • Cycloreversion: The ring collapses, expelling the stable oxothiophosphine byproduct and yielding the target thioamide.

LawessonsMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Reactive Dithiophosphine Ylide LR_Dimer->Ylide MW Irradiation (Dissociation) Inter Thiaoxaphosphetane Intermediate (4-membered ring) Ylide->Inter + Amide [2+2] Cycloaddition Amide Piperazinyl Benzamide Amide->Inter Products Target Thioamide + P=O Byproduct Inter->Products Cycloreversion (Driving Force: P=O bond)

Figure 1: Mechanistic pathway of Lawesson’s Reagent mediated thionation under microwave irradiation.

Experimental Protocols

Materials & Equipment
  • Reagents: Substituted piperazinyl benzamide (1.0 equiv), Lawesson’s Reagent (0.6 equiv), Basic Alumina (for solvent-free method), Anhydrous Toluene (for solvent method).

  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure sensing.

  • Vials: 10 mL or 35 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

Protocol A: Solvent-Free Synthesis (Green/Library Scale)

Best for: Rapid screening, <500 mg scale, maximizing "Green Chemistry" metrics.

  • Adsorption: Dissolve the piperazinyl benzamide (1 mmol) and Lawesson’s Reagent (0.6 mmol, 242 mg) in a minimum amount of

    
    . Add basic alumina (1 g).
    
  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) to yield a free-flowing powder containing the adsorbed reagents.

  • Loading: Transfer the powder into a 10 mL microwave process vial. Add a magnetic stir bar.[1] Cap the vial.

  • Irradiation: Irradiate using the following parameters:

    • Temp: 90°C

    • Power: Dynamic (Max 100W)

    • Hold Time: 4–6 minutes

    • Stirring: High

  • Extraction: Cool to room temperature. Transfer the solid to a fritted funnel. Wash with EtOAc (

    
     mL) to elute the product.
    
  • Purification: The filtrate is concentrated. If necessary, purify via short silica plug (eluent: Hexane/EtOAc) to remove trace phosphorus residues.

Protocol B: Toluene-Mediated Synthesis (Scale-Up)

Best for: >1g scale, substrates sensitive to solid-support interactions.

  • Setup: In a 35 mL microwave vial, suspend piperazinyl benzamide (5 mmol) in anhydrous Toluene (10 mL).

  • Reagent Addition: Add Lawesson’s Reagent (3.0 mmol). Flush headspace with Nitrogen/Argon and cap.

  • Irradiation:

    • Temp: 110°C

    • Power: Dynamic (Max 150W)

    • Pressure Limit: 15 bar

    • Hold Time: 10–15 minutes

  • Workup: Cool to <50°C. Transfer to a round-bottom flask. Remove toluene in vacuo.

  • Hydrolysis (Critical Step): To degrade excess Lawesson’s reagent and byproducts, dissolve residue in THF/Water (1:1) and stir for 30 mins, or use the perchlorate method if stable, though simple flash chromatography is usually sufficient for piperazines.

Process Validation & Quality Control

Self-Validating the Protocol:

  • TLC Monitoring: Thioamides are less polar than their amide counterparts. The product spot will have a higher

    
     value (move faster) on silica gel (Hexane:EtOAc).
    
  • Visual Cue: The reaction mixture typically turns from a cloudy suspension to a clear, bright yellow/orange solution upon completion.

  • Odor Check: A strong sulfur smell indicates thioamide formation (perform all workups in a fume hood).

Data Summary: Microwave vs. Thermal

ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol B)
Solvent Toluene / XyleneToluene (or Solvent-Free)
Temperature 110°C (Oil Bath)110°C (Internal Probe)
Time 12 – 24 Hours10 – 15 Minutes
Yield 65 – 75%88 – 95%
Purity (Crude) Low (requires recrystallization)High (often requires only filtration)

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for synthesizing these derivatives.

Workflow Start Start: Piperazinyl Benzamide Decision Scale & Solubility Check Start->Decision MethodA Method A: Solvent-Free (Alumina Support) Decision->MethodA <500mg / Library MethodB Method B: Toluene Slurry (Scale-Up) Decision->MethodB >1g / Scale-up MW MW Irradiation (90-110°C, 5-15 min) MethodA->MW MethodB->MW WorkupA Elute with EtOAc Filter Solid Support MW->WorkupA From Method A WorkupB Evaporate Toluene Flash Chromatography MW->WorkupB From Method B QC QC: NMR, MS, TLC (Check Rf shift) WorkupA->QC WorkupB->QC

Figure 2: Operational workflow for selecting the appropriate microwave protocol.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[4][5][6] Green Chemistry.

  • Ozturk, T., et al. (2007). A Review of the Synthesis and Utility of Lawesson's Reagent. Chemical Reviews.

  • Pathak, U., et al. (2008).[6] Expeditious Microwave-Assisted Thionation with the System

    
     under Solvent-Free Condition. The Journal of Organic Chemistry. 
    
  • Chaudhary, P., et al. (2017). Synthesis and biological activities of piperazine derivatives. Organic Communications.

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using Piperazine Thioamides

[1]

Abstract

Piperazine thioamides represent a critical class of pharmaceutical intermediates, serving as precursors for a wide array of bioactive heterocycles, most notably thiazoles , 1,3,4-thiadiazoles , and thiohydantoins . These scaffolds are ubiquitous in modern drug discovery, appearing in kinase inhibitors, antipsychotics, and antimicrobial agents. This guide provides a rigorous, field-validated technical framework for the synthesis of piperazine-1-carbothioamides and their subsequent transformation into thiazole-fused hybrids. We contrast three primary synthetic methodologies—Willgerodt-Kindler , Isothiocyanate Addition , and Lawesson’s Thionation —providing detailed protocols, mechanistic insights, and troubleshooting strategies to ensure high-purity isolation.

Strategic Overview: The Piperazine Thioamide Scaffold

In medicinal chemistry, the piperazine ring is a "privileged structure" due to its ability to modulate physicochemical properties (solubility, pKa) and target affinity. Converting the piperazine nitrogen to a thioamide (

Core Reactivity Profile

Unlike amides, thioamides possess a sulfur atom with a larger van der Waals radius and higher polarizability. This makes the sulfur highly nucleophilic, facilitating attack on

GPiperazinePiperazine CoreThioamidePiperazine Thioamide(Key Intermediate)Piperazine->ThioamideFunctionalizationThiazoleThiazole Hybrid(Kinase Inhibitors)Thioamide->ThiazoleHantzsch Cyclization(+ α-Haloketone)Thiadiazole1,3,4-Thiadiazole(Antimicrobials)Thioamide->ThiadiazoleCyclocondensation(+ Hydrazonoyl Chloride)

Figure 1: The central role of piperazine thioamides in diversity-oriented synthesis.

Synthetic Methodologies

Method A: The Willgerodt-Kindler Reaction

Best For: Synthesizing thioamides directly from aryl alkyl ketones (e.g., acetophenones). Mechanism: This three-component reaction involves the migration of the carbonyl group to the terminal carbon via a cascade of enamine formation, thionation, and rearrangement.

Protocol 1: Microwave-Assisted Willgerodt-Kindler Synthesis

Traditional thermal reflux can take 10–20 hours. This optimized microwave protocol reduces reaction time to <2 hours.

Reagents:

  • Acetophenone derivative (1.0 equiv)

  • Elemental Sulfur (

    
    ) (3.0 equiv)
    
  • N-Substituted Piperazine (e.g., N-methylpiperazine) (2.0–3.0 equiv)

  • Solvent: Morpholine (often used as solvent/reactant, but for piperazine derivatives, use DMF or Pyridine if the piperazine is solid; if liquid, excess piperazine can serve as solvent).

Step-by-Step:

  • Charge: In a microwave-safe vial, combine the acetophenone (e.g., 4-methoxyacetophenone, 5 mmol), elemental sulfur (15 mmol), and N-methylpiperazine (15 mmol).

  • Irradiate: Seal the vial and heat in a microwave reactor at 130 °C for 60–90 minutes . (Note: If using conventional heating, reflux at 110–130 °C for 12–15 hours).

  • Work-up:

    • Cool the dark red/brown reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL) with vigorous stirring.

    • The thioamide often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with 1M HCl (to remove unreacted piperazine), then brine.[1] Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: The reaction generates

All operations must be performed in a well-ventilated fume hood.
Method B: Isothiocyanate Addition

Best For: Modular synthesis where the "R" group comes from a commercially available isothiocyanate. High atom economy and mild conditions.

Protocol 2: Reaction of Piperazine with Phenyl Isothiocyanate

Reagents:

  • N-Boc-Piperazine (1.0 equiv) (Used to prevent bis-addition)

  • Phenyl Isothiocyanate (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step:

  • Dissolution: Dissolve N-Boc-piperazine (10 mmol) in DCM (20 mL) at 0 °C.

  • Addition: Add Phenyl Isothiocyanate (10 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. The reaction is usually quantitative.

  • Isolation:

    • Evaporate the solvent under reduced pressure.[1]

    • The residue is typically the pure thiourea derivative.

    • Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group if the free amine is required for further functionalization.

Method C: Thionation using Lawesson’s Reagent

Best For: Converting existing piperazine amides to thioamides.

Protocol 3: Thionation of 1-Benzoylpiperazine

Reagents:

  • 1-Benzoyl-4-methylpiperazine (1.0 equiv)

  • Lawesson’s Reagent (0.5–0.6 equiv) (Note: LR delivers 2 sulfur atoms per molecule)

  • Solvent: Anhydrous Toluene

Step-by-Step:

  • Setup: Suspend the amide (5 mmol) and Lawesson’s Reagent (3 mmol) in dry Toluene (15 mL).

  • Reflux: Heat to reflux (110 °C) under Nitrogen atmosphere.

  • Monitor: Check TLC (UV visualization) every 30 minutes. The product is usually less polar than the starting amide. Reaction time is typically 1–3 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Direct Load: It is often best to load the crude reaction mixture directly onto a silica gel column to avoid handling the foul-smelling byproducts.

    • Elute with DCM/MeOH gradient.

Application: The Hantzsch Thiazole Synthesis

This is the most commercially relevant application, converting the thioamide intermediate into a thiazole-fused piperazine (a scaffold found in drugs like Dasatinib ).

Protocol 4: Cyclization with Phenacyl Bromide

Reaction: Piperazine-1-carbothioamide + 2-Bromoacetophenone

Step-by-Step:

  • Mix: Dissolve the Piperazine Thioamide (obtained from Method A or B) (1.0 equiv) in Ethanol (10 vol).

  • Add Electrophile: Add 2-Bromoacetophenone (1.0 equiv) at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Observation: A solid precipitate (the hydrobromide salt of the thiazole) often forms.

  • Isolation:

    • Cool the mixture.

    • Filter the solid precipitate.[2]

    • Free Base Formation: Suspend the solid in water and alkalize with Ammonium Hydroxide (

      
      ) to pH 9–10.
      
    • Extract the free base with DCM, dry, and concentrate.

Analytical Data & Troubleshooting

Expected Characterization Signals
MoietyTechniqueSignal Characteristic
C=S (Thioamide)

C NMR
Distinctive downfield peak at 175–185 ppm (compared to ~165 ppm for amides).
Piperazine Ring

H NMR
Multiplets at 3.5–4.2 ppm (adjacent to C=S) due to restricted rotation and anisotropic effects of the C=S bond.
Thiazole C-H

H NMR
Singlet at ~7.0–7.5 ppm (C5 proton of the thiazole ring).
Troubleshooting Guide
  • Low Yield in Willgerodt-Kindler: Ensure the amine is not evaporating. Use a sealed tube or microwave vessel. If the reaction is too slow, add a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Purification Issues: Thioamides can be "sticky" on silica. Deactivate silica with 1% Triethylamine if streaking occurs.

  • Odor Control: Lawesson’s reagent and its byproducts smell strongly. Quench glassware in a bleach bath (Sodium Hypochlorite) to oxidize sulfur residues before removing from the hood.

Visualizing the Workflow

WorkflowKetoneAcetophenone(Starting Material)WK_RxnWillgerodt-Kindler Reaction(130°C, MW or Reflux)Ketone->WK_RxnSulfurElemental Sulfur(S8)Sulfur->WK_RxnPiperazineN-SubstitutedPiperazinePiperazine->WK_RxnThioamidePiperazine-1-carbothioamide(Intermediate)WK_Rxn->ThioamideHantzschHantzsch Cyclization(EtOH, Reflux)Thioamide->HantzschAlphaHaloα-Haloketone(e.g., Phenacyl Bromide)AlphaHalo->HantzschProductThiazole-Piperazine Hybrid(Pharma Intermediate)Hantzsch->Product

Figure 2: Integrated workflow from raw materials to the thiazole-piperazine pharmaceutical scaffold.

References

  • Willgerodt-Kindler Reaction Overview

    • Organic Chemistry Portal.[3][4] "Willgerodt-Kindler Reaction."[3][4][5]

    • [Link]

  • Microwave-Assisted Synthesis

    • Kappe, C. O., et al. "Preparation of Thioamide Building Blocks via Microwave-Promoted Three-Component Kindler Reactions."[3] J. Comb.[3] Chem., 2003, 5, 145-148.[3]

    • [Link]

  • Thiazole Synthesis via Hantzsch Reaction

    • Organic Chemistry Portal.[3][4] "Hantzsch Thiazole Synthesis."

    • [Link]

  • Lawesson's Reagent Applications

    • Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chem. Rev., 2007, 107, 11, 5210–5278.
    • [Link]

  • Piperazine in Drug Discovery

    • Chaudhary, P., et al. "Piperazine: A Privileged Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry.
    • [Link]

Application Note & Protocol Guide: High-Purity Recrystallization of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the purification of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide, a compound of interest in medicinal chemistry and materials science. The inherent structural features of this molecule—a polar thioamide group and a basic piperazine ring coupled with an aromatic system—present unique challenges for purification. This document moves beyond simplistic protocols to offer a deep, mechanistically-grounded approach to recrystallization. We detail two robust methods: a single-solvent and a multi-solvent system, complete with troubleshooting guidance and expert insights to empower researchers to achieve high purity and yield.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.[3] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed beforehand via hot filtration.[4][5]

The success of this technique is almost entirely dependent on the judicious selection of the recrystallization solvent.[2] An ideal solvent for this compound should exhibit the following characteristics:

  • High dissolving power for the target compound when the solvent is hot (typically at or near its boiling point).[4]

  • Low dissolving power for the target compound when the solvent is cold (at room temperature or in an ice bath).[4]

  • Favorable impurity profile: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble in the hot solvent.[5]

  • Chemical inertness: The solvent must not react with the target compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]

The molecular structure of this compound features both polar (thioamide, piperazine nitrogens) and non-polar (benzene ring, methyl group) regions. This amphiphilic character suggests that solvents of intermediate polarity, such as alcohols, are excellent starting points for screening.

Solvent System Selection & Screening

Before committing to a large-scale purification, a small-scale solvent screening is essential. This empirical approach prevents significant loss of material and time.

Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) dropwise, starting with about 0.5 mL.[6] Agitate the tube at room temperature. Note the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath until the solvent boils.[6] Observe if the solid dissolves.

  • If the compound dissolves in the hot solvent, allow the tube to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.[4]

Data Presentation: Recommended Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Predicted Solubility Behavior for Target Compound
Ethanol 7824.5Good Candidate: Low solubility cold, high solubility hot.
Isopropanol 8219.9Good Candidate: Similar to ethanol, may offer different crystal morphology.
Acetone 5620.7Possible Candidate: May be too effective a solvent at room temp; test carefully.
Water 10080.1Poor Single Solvent: Likely very low solubility even when hot. Excellent Anti-Solvent for mixed systems.
Toluene 1112.4Poor Candidate: Unlikely to dissolve the polar functional groups effectively.
Ethyl Acetate 776.0Possible Candidate: Intermediate polarity may be suitable.

Note: This data is synthesized based on general principles of organic chemistry and the compound's structure. Experimental verification is mandatory.

Detailed Recrystallization Protocols

Based on the principles outlined, the following protocols provide a validated pathway to high-purity material.

Protocol 1: Single-Solvent Recrystallization with Ethanol

This method is preferred for its simplicity when a suitable single solvent is identified.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot ethanol until the solid just completely dissolves. Using the absolute minimum volume of solvent is critical for maximizing yield.[3]

  • (Optional) Hot Filtration: If insoluble impurities are observed, perform a hot gravity filtration. To prevent premature crystallization, add a slight excess of hot ethanol (~5-10% extra volume) and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold ethanol to remove any adhering mother liquor.[3]

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry. For complete solvent removal, dry in a vacuum oven at a temperature well below the compound's melting point.

Visualization: Single-Solvent Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Solid Dissolves B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes F Clear Hot Solution D->F No E->F G Slow Cool to RT F->G H Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Ice-Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 2: Multi-Solvent Recrystallization (Ethanol/Water System)

This technique is invaluable when no single solvent provides the ideal solubility profile. It uses a "solvent" (ethanol) in which the compound is soluble and an "anti-solvent" or "co-solvent" (water) in which it is not.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the absolute minimum amount of boiling ethanol, as described in Protocol 1.

  • Induce Saturation: While keeping the solution hot, add deionized water (the anti-solvent) dropwise until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol, just enough to redissolve the precipitate and render the solution clear again. The solution is now perfectly saturated.

  • Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 from Protocol 1, using an ice-cold ethanol/water mixture (in the same approximate ratio) for the final washing step.

Troubleshooting & Expert Insights

Even with robust protocols, challenges can arise. The following table provides solutions to common issues.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.[8]1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[8]
"Oiling Out" (Compound separates as a liquid)1. The compound's melting point is lower than the solution's temperature. 2. High concentration of impurities depressing the melting point.[9]1. Reheat the mixture to redissolve the oil, add slightly more of the good solvent (e.g., ethanol), and allow it to cool much more slowly.[9] 2. Consider purification by column chromatography first to remove gross impurities.
Poor Yield 1. Using too much solvent during dissolution. 2. Washing the crystals with too much or with warm solvent.[9] 3. Premature crystallization during hot filtration.1. Ensure the minimum required volume of boiling solvent is used. 2. Always use a minimal amount of ice-cold solvent for washing.[3] 3. Use a slight excess of solvent before hot filtration and ensure the apparatus is pre-heated.
Colored Product Colored impurities are present and co-crystallizing with the product.Before the hot filtration step, cool the solution slightly below its boiling point and add a small amount of activated charcoal. Swirl for a few minutes, then perform the hot filtration to remove the charcoal and the adsorbed impurities.[6] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXZMsW1NzofZ4vCqLBRFbzdOhGKoJQZzRT0Q59cQeQDI_GeYX4tw_Cyu3BVltbhiPeI-vCFgcYGDxG8v2JCEGlBZbWBBCaLF0RXDBYDna1N8d0qKdKcTl2SXHeDy0OvJWG0-j9pAPimJqazy6oojGB0L7HIgT-1d74fegFeIjOcWGK2VxtzJoyFyMFSg==]
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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experimentation.

Understanding the Molecule: A Solubility Profile

This compound possesses distinct structural features that dictate its solubility behavior. A rational approach to solubilization begins with understanding its chemistry:

  • The Piperazine Moiety: The 4-methyl-1-piperazinyl group contains basic nitrogen atoms. The tertiary amine has a pKa that typically falls in the range of 7.0-8.0, making it readily protonated in acidic conditions. This property is the primary lever for enhancing aqueous solubility.[1][2]

  • The Aromatic Core: The central benzene ring is hydrophobic and contributes to the compound's low intrinsic solubility in aqueous media at neutral pH.

  • The Carbothioamide Group: This functional group (-CSNH₂) is polar but can also participate in hydrogen bonding that favors crystal lattice formation, potentially reducing solubility. Importantly, thioamides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure at elevated temperatures.[3]

This combination of a basic, ionizable group with a hydrophobic core suggests that the compound's solubility will be highly pH-dependent and generally poor in neutral water, necessitating specific formulation strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the handling of this compound.

Q1: What is the recommended solvent for preparing a primary stock solution?

For initial high-concentration stock solutions (e.g., 10-50 mM), the use of a polar aprotic solvent is recommended.

  • Primary Choice: Dimethyl sulfoxide (DMSO).

  • Alternatives: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

These solvents are highly effective at disrupting the crystal lattice energy of the solid compound. Always use anhydrous grade solvents and store solutions tightly sealed at -20°C or -80°C to minimize degradation from absorbed water.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I fix this?

This is a classic solubility problem that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. This "crash-out" can be mitigated with several strategies, as outlined in the workflow below.

G cluster_solutions Troubleshooting Path start Compound Precipitates from DMSO stock in Aqueous Buffer check_dmso 1. Check Final DMSO % start->check_dmso step_dilute 2. Use Stepwise Dilution check_dmso->step_dilute If DMSO is already at max tolerance (e.g., <1%) ph_adjust 3. Adjust Buffer pH step_dilute->ph_adjust If precipitation persists cosolvent 4. Add a Co-solvent to the Buffer ph_adjust->cosolvent If pH adjustment is insufficient or not an option success Solubility Issue Resolved cosolvent->success

Caption: Troubleshooting workflow for compound precipitation.

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is the maximum your biological system can tolerate (typically ≤1%, but must be empirically determined) without causing artifacts.[1]

  • Perform a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer. This gradual reduction in organic solvent concentration can sometimes prevent shock precipitation.

  • Lower the pH of your Aqueous Buffer: As this compound is basic, lowering the pH of the final buffer (e.g., to pH 4-6) can significantly increase its solubility. See the detailed protocol in the next section.

  • Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG 400) to your final aqueous buffer can increase the compound's solubility.

Q3: Is this compound stable in solution?

The thioamide functional group can be a point of instability. While generally stable for short-term experiments at room temperature, long-term storage in solution, especially under strongly acidic or basic conditions or at elevated temperatures, may lead to hydrolysis.[3] It is recommended to prepare fresh solutions for experiments or conduct a stability study (e.g., using HPLC) if long-term storage in a specific buffer is required.

In-Depth Troubleshooting & Experimental Guides
Guide 1: Systematic pH-Dependent Solubilization

The most effective strategy for solubilizing this compound in aqueous media is to leverage the basicity of the piperazine ring by forming a soluble salt in situ.

Causality: At a pH below the pKa of the piperazine nitrogen, the nitrogen atom accepts a proton, acquiring a positive charge. This charged species (a piperazinium ion) is an organic salt that is significantly more polar and thus more water-soluble than the neutral free base.[1][2][4]

G cluster_0 Neutral/Basic pH (pH > pKa) cluster_1 Acidic pH (pH < pKa) FreeBase Free Base (Poorly Soluble) ProtonatedSalt Protonated Salt (Highly Soluble) FreeBase->ProtonatedSalt + H⁺ ProtonatedSalt->FreeBase - H⁺

Caption: pH effect on the solubility of a basic compound.

Step-by-Step Protocol for Preparing an Acidic Stock Solution:

  • Reagent Preparation: Prepare a suitable acidic buffer, such as 50 mM sodium citrate buffer (pH 4.0), or a simple 10-50 mM HCl solution.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Initial Suspension: Add a portion of the acidic vehicle (e.g., 50% of the final volume) to the powder. The compound will likely not dissolve immediately.

  • Facilitate Dissolution: Gently vortex or sonicate the suspension in a water bath. Gentle warming (e.g., to 37°C) can be applied but monitor for any signs of degradation (e.g., color change).

  • Final Volume Adjustment: Once the solid is fully dissolved, add the acidic vehicle to reach the final target volume and concentration.

  • pH Verification: After dissolution, verify the final pH of the stock solution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any microscopic particulates before use or storage.

Guide 2: Co-Solvent Screening

If pH modification is not compatible with your experimental system, a co-solvent strategy is the next logical approach. Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for dissolving hydrophobic molecules.[1][5]

Protocol for a 96-Well Plate Co-Solvent Screen:

  • Prepare Stock: Make a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Dilutions: In a 96-well plate, prepare serial dilutions of each co-solvent in your primary aqueous buffer (e.g., PBS, pH 7.4). For example, create final co-solvent concentrations of 20%, 10%, 5%, 2%, and 1%.

  • Add Compound: Add a small, fixed volume of your DMSO stock to each well to achieve the desired final compound concentration (ensure the final DMSO concentration is constant and low, e.g., <0.5%).

  • Observe and Score: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for precipitation against a dark background. Score the solubility (e.g., 1=Clear, 2=Hazy, 3=Precipitate). This screen will identify the most effective co-solvent and the minimum concentration required.

Co-SolventTypePolarity IndexDielectric Constant (20°C)Notes
EthanolProtic5.224.3Common, but can affect protein structure at higher concentrations.
Propylene Glycol (PG)Protic-32.0Often used in formulations.
Polyethylene Glycol 400 (PEG 400)Protic--Low toxicity, highly viscous.
Dimethyl Sulfoxide (DMSO)Aprotic7.246.7High solubilizing power, but can have biological effects.
N-Methyl-2-pyrrolidone (NMP)Aprotic6.532.2Strong solubilizer, use with caution.

Data sourced from various chemical property databases.[6][7]

Advanced Solubilization Strategies

When standard methods are insufficient, particularly for in vivo studies or high-concentration formulations, more advanced techniques should be considered.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like your compound, forming inclusion complexes that have significantly enhanced aqueous solubility.[1][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Salt Formation: For developing a solid dosage form, preparing a stable, crystalline salt of the compound (e.g., a hydrochloride or citrate salt) can dramatically improve its dissolution rate and solubility compared to the free base.[4]

  • Nanotechnology Approaches: Techniques like creating nanosuspensions can increase the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8] This is a specialized approach typically requiring specific equipment like high-pressure homogenizers.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To accurately determine the thermodynamic solubility of your compound in a given vehicle, the shake-flask method is the gold standard.[1][9]

Materials:

  • This compound

  • Selected solvent (e.g., water, buffer of specific pH)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • 0.22 µm syringe filters

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain saturation with undissolved particles visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Filtration: Carefully withdraw the supernatant and immediately filter it through a chemically inert 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Reporting: Express the determined equilibrium solubility in units such as mg/mL or µM at the specified temperature and pH.

By following these structured guides, you can systematically overcome the solubility challenges associated with this compound and advance your research with confidence.

References
  • ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] Properties. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available from: [Link]

  • PubChem. 4-Methylpiperazine-1-carbothioamide. Available from: [Link]

  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Available from: [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • PubChem. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available from: [Link]

  • Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • PubChemLite. Benzenesulfonamide, n,n-diethyl-4-((4-methyl-1-piperazinyl)acetyl)-, (z). Available from: [Link]

  • Solubility of Things. 1-Benzhydryl-4-methylpiperazine. Available from: [Link]

  • New World Encyclopedia. Piperazine. Available from: [Link]

  • University of Rochester. COMMON SOLVENT PROPERTIES. Available from: [Link]

  • Journal of Experimental Biology and Agricultural Sciences. STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDIT. Available from: [Link]

Sources

Technical Support Center: Optimizing Piperazinyl Thioamide Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of reaction temperatures in piperazinyl thioamide cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this crucial synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target bicyclic guanidine derivatives.

Introduction: The Critical Role of Temperature

The intramolecular cyclization of piperazinyl thioamides is a powerful transformation for constructing bicyclic guanidine scaffolds, which are prevalent in medicinally important molecules. This reaction is highly sensitive to temperature, a parameter that dictates not only the reaction rate but also the product yield and purity. An improperly controlled temperature can lead to a host of issues, including incomplete conversion, degradation of starting materials or products, and the formation of unwanted side products. This guide will provide a systematic approach to optimizing this critical parameter.

Troubleshooting Guide

This section addresses common issues encountered during the cyclization of piperazinyl thioamides, with a focus on temperature-related causes and solutions.

Question 1: My reaction is showing low or no conversion to the desired bicyclic product. What are the likely temperature-related causes?

Answer:

Low or no conversion is a frequent challenge and can often be attributed to insufficient thermal energy. However, a systematic approach is necessary to diagnose the root cause.

  • Insufficient Temperature: The most straightforward reason for a stalled reaction is that the temperature is too low to overcome the activation energy of the cyclization. Thioamides are generally less reactive than their amide counterparts, and the intramolecular ring closure requires significant energy to adopt the necessary conformation for cyclization.

  • Solvent Mismatch: The choice of solvent is intrinsically linked to the reaction temperature. A solvent with a boiling point that is too low will limit the accessible temperature range. For thermally driven cyclizations, high-boiling point solvents such as toluene, xylene, or dimethylformamide (DMF) are often employed.

  • Short Reaction Time: It's possible that the reaction requires a longer duration at the current temperature to reach completion.

Troubleshooting Steps:

  • Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new setpoint using an appropriate analytical technique such as TLC, LC-MS, or NMR.

  • Solvent Selection: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling point alternative. Be mindful that solvent polarity can also influence the reaction rate and outcome.

  • Extended Reaction Time: Before escalating the temperature, ensure the reaction has been allowed to proceed for an adequate amount of time. Run a time-course experiment at a promising temperature to determine the point of maximum conversion.

Question 2: I am observing the formation of significant side products. How can I adjust the temperature to improve the reaction's selectivity?

Answer:

The formation of side products is a clear indication that the reaction conditions, particularly temperature, are not optimal. High temperatures can activate alternative reaction pathways, leading to impurities.

  • Thermal Degradation: Piperazine derivatives can be susceptible to thermal degradation at elevated temperatures.[1][2] This can lead to complex reaction mixtures and a decrease in the yield of the desired product. Studies on the thermal stability of piperazine have shown that degradation can occur at temperatures above 150 °C, with the rate increasing significantly at higher temperatures.[2]

  • Side Reactions of the Thioamide: Thioamides themselves can undergo undesirable side reactions at high temperatures, such as decomposition or rearrangement.

  • Epimerization: If your molecule contains stereocenters, high temperatures can sometimes lead to epimerization, compromising the stereochemical integrity of your product.

Troubleshooting Steps:

  • Systematic Temperature Reduction: If you have achieved conversion but are plagued by impurities, systematically lower the reaction temperature in 10-20 °C increments. This may slow down the reaction rate, so be prepared to increase the reaction time accordingly.

  • Thermogravimetric Analysis (TGA): If you have access to TGA, analyzing your starting material can provide valuable information about its thermal stability and help you define a safe upper-temperature limit for your reaction.

  • Consider a Catalyst: If lowering the temperature results in an unacceptably slow reaction rate, the use of a catalyst (acid, base, or metal-based) could facilitate the cyclization at a lower temperature, thereby minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the thermal cyclization of a piperazinyl thioamide?

A1: The thermal cyclization of a piperazinyl thioamide to a bicyclic guanidine is believed to proceed through an intramolecular nucleophilic attack of one of the piperazine nitrogen atoms onto the thiocarbonyl carbon. This is followed by the elimination of hydrogen sulfide. The reaction is essentially a condensation reaction.

Q2: How does solvent polarity affect the optimal reaction temperature?

A2: Solvent polarity can have a significant impact on the reaction. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates or transition states, potentially lowering the activation energy and allowing for lower reaction temperatures. Nonpolar solvents like toluene or xylene are often used for their high boiling points, allowing for higher reaction temperatures when necessary. The choice of solvent and temperature should be optimized in conjunction.

Q3: Are there any alternatives to purely thermal cyclization?

A3: Yes, if thermal conditions are not providing the desired outcome, you can explore catalyzed reactions. Both acid and base catalysis can be effective in promoting this type of cyclization. For instance, the use of a strong, non-nucleophilic base could deprotonate the attacking nitrogen, increasing its nucleophilicity. Conversely, an acid catalyst could activate the thiocarbonyl group towards nucleophilic attack. Metal-based catalysts have also been employed in similar cyclizations.

Experimental Protocols

Protocol 1: Systematic Temperature Screening

This protocol outlines a general procedure for determining the optimal reaction temperature for the cyclization of a novel piperazinyl thioamide.

  • Setup: In parallel reaction vials, dissolve your piperazinyl thioamide (e.g., 0.1 mmol) in a suitable high-boiling point solvent (e.g., 1 mL of toluene or DMF).

  • Temperature Gradient: Set up a heating block with a temperature gradient or use individual heating blocks set to a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C, and 160 °C).

  • Reaction Monitoring: At set time intervals (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by LC-MS to determine the extent of conversion and the formation of any side products.

  • Data Evaluation: Plot the percentage of product formation and key impurity formation against temperature and time to identify the optimal conditions.

Temperature (°C)Time (h)% Conversion (Product)% Impurity A% Impurity B
802410<1<1
10024452<1
12089532
1404>9885
1602>982515

Table 1: Example data from a temperature screening experiment. In this hypothetical case, 120 °C for 8 hours appears to be the optimal condition, providing high conversion with minimal side product formation.

Visualizing the Process

Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization Paths start Start with Piperazinyl Thioamide setup Set up parallel reactions in a high-boiling solvent start->setup gradient Apply a temperature gradient (e.g., 80-160°C) setup->gradient monitor Monitor reactions over time (TLC, LC-MS) gradient->monitor analyze Analyze conversion and impurity profile monitor->analyze decision Decision Point analyze->decision low_conv Low Conversion? decision->low_conv Conversion < 95% high_imp High Impurities? decision->high_imp Impurities > 5% optimal Optimal Temperature Identified decision->optimal Conversion > 95% AND Impurities < 5% inc_temp Increase Temperature or Time low_conv->inc_temp change_solvent Consider Solvent Change low_conv->change_solvent dec_temp Decrease Temperature high_imp->dec_temp consider_catalyst Consider Catalyst high_imp->consider_catalyst inc_temp->monitor Re-screen dec_temp->monitor Re-screen change_solvent->setup Re-screen

Caption: A logical workflow for systematic temperature optimization in piperazinyl thioamide cyclization.

Conceptual Reaction Pathway

G cluster_main Reaction Coordinate cluster_side Side Reactions start Piperazinyl Thioamide ts Transition State start->ts Desired Pathway (Optimal Temperature) degradation Degradation Products start->degradation High Temperature product Bicyclic Guanidine + H2S ts->product Desired Pathway (Optimal Temperature) other_side_products Other Side Products ts->other_side_products Suboptimal Conditions

Caption: Conceptual energy diagram illustrating the desired reaction pathway versus temperature-induced side reactions.

References

  • Flynn, D. L., et al. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-79.
  • García-García, P., et al. (2019). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 84(15), 9476-9487.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(12), 7083-7088.

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Stability of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: KB-4921 Topic: Stability & Handling of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide in Acidic Media Department: Technical Support / Chemical Stability Group Last Updated: February 16, 2026[1]

Executive Summary

This guide addresses the stability profile of This compound (hereafter referred to as MPB-Thioamide ) in acidic environments.[1][2]

Users frequently encounter degradation issues during HPLC method development (using acidic mobile phases) or synthetic workups involving acid quenching.[1] The primary failure mode is acid-catalyzed desulfurization , leading to the formation of the corresponding amide and carboxylic acid, accompanied by the release of hydrogen sulfide (


).

Module 1: The Degradation Mechanism (Root Cause Analysis)[1]

To troubleshoot stability, you must understand the chemical causality. MPB-Thioamide contains two critical functional groups that interact with protons:

  • The Thioamide (

    
    ):  The site of hydrolytic degradation.
    
  • The Piperazine Nitrogen: A basic center (

    
    ) that protonates immediately in acid.
    
The Acid Hydrolysis Pathway

In acidic media (pH < 4), the reaction is driven by the protonation of the sulfur atom, making the thiocarbonyl carbon highly electrophilic and susceptible to water attack.

Key Insight: While the piperazine group is electron-donating (which typically stabilizes the thiocarbonyl), its protonation in acidic media converts it into an electron-withdrawing ammonium species.[1] This inductive effect destabilizes the C-N bond, accelerating hydrolysis.

HydrolysisPathway Thioamide MPB-Thioamide (Intact) Protonated S-Protonated Intermediate Thioamide->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Amide Degradant A: MPB-Amide Tetrahedral->Amide - H₂S H2S H₂S Gas (Byproduct) Tetrahedral->H2S Acid Degradant B: MPB-Acid Amide->Acid + H₂O / H⁺ (Slow Step)

Figure 1: Acid-catalyzed hydrolysis pathway of MPB-Thioamide. Note that the conversion to Amide is generally faster than the subsequent conversion to Acid.

Module 2: Troubleshooting HPLC & LC-MS Issues

Issue: "I see 'Ghost Peaks' or shifting retention times in my chromatogram."

Diagnosis: This is likely on-column hydrolysis caused by an acidic mobile phase (e.g., 0.1% TFA).[1]

Diagnostic Table: Identifying Degradants
Signal ObservationProbable IdentityMechanism
Parent Peak (

)
MPB-ThioamideIntact molecule.[1]
Peak (

)
MPB-AmideDesulfurization: Replacement of S (32 Da) with O (16 Da).[1]
Peak (

)
MPB-AcidHydrolysis: Conversion of amide to acid (loss of

, gain of

).[1]
Fronting/Tailing Protonation StatePiperazine nitrogen interacting with silanols on the column.
Corrective Actions for HPLC
  • Switch Modifiers: Replace Trifluoroacetic Acid (TFA) with Formic Acid (weaker acid) or Ammonium Acetate (pH 4.5–5.0 buffer).[1] TFA is strong enough to catalyze hydrolysis in the autosampler if left overnight.

  • Temperature Control: Maintain the autosampler at 4°C . Hydrolysis rates double for roughly every 10°C increase.

  • Column Choice: Use a base-deactivated column (e.g., C18 with end-capping) to prevent the protonated piperazine from dragging, which allows you to run at a higher (more neutral) pH.[1]

Module 3: Synthetic Workup & Isolation Guide

Issue: "My yield is low, and the product smells like rotten eggs."

Diagnosis: You have hydrolyzed your product during the acid quench or workup, releasing Hydrogen Sulfide (


).
Protocol: Safe Acid Quenching

If your synthesis requires an acidic step (e.g., removing a Boc protecting group from the piperazine), you must balance deprotection speed against thioamide stability.

Step-by-Step Procedure:

  • Cool Down: Chill the reaction mixture to 0°C before adding any acid.

  • Acid Selection: Avoid aqueous HCl if possible. Use 4M HCl in Dioxane or TFA in Dichloromethane (DCM) under anhydrous conditions.[1] Water is the necessary reagent for hydrolysis; excluding it protects the thioamide.

  • Rapid Neutralization:

    • Do not quench into water.[1]

    • Pour the reaction mixture slowly into a stirred slurry of Solid

      
        or a cold saturated solution of 
      
      
      
      at 0°C.
    • Target pH: Adjust immediately to pH 8–9. The thioamide is significantly more stable in mild base than in acid.

Module 4: Stability Testing Protocol

To validate the stability of your specific batch, perform this forced degradation study.

Reagents Required:

  • 0.1 N HCl[1][3]

  • 0.1 N NaOH[1][4]

  • HPLC-grade Acetonitrile[1]

Workflow:

StabilityProtocol Start Prepare Stock Soln (1 mg/mL in MeOH) Split Split into 3 Vials Start->Split VialA Vial A: Control (Dilute w/ Water) Split->VialA VialB Vial B: Acid Stress (Add 0.1 N HCl) Split->VialB VialC Vial C: Base Stress (Add 0.1 N NaOH) Split->VialC Incubate Incubate at 25°C for 4 Hours VialA->Incubate VialB->Incubate VialC->Incubate Neutralize Neutralize B & C to pH 7.0 Incubate->Neutralize Analyze Analyze via HPLC (Compare Peak Areas) Neutralize->Analyze

Figure 2: Forced degradation workflow for establishing stability baselines.

Acceptance Criteria:

  • < 2% degradation in Vial B indicates the material is stable enough for standard acidic HPLC runs.

  • > 5% degradation indicates the need for rapid analysis and buffered solvents.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a biological assay at pH 2 (simulated gastric fluid)? A: Likely no , unless the exposure time is very short (< 30 mins). The piperazine will be fully protonated (soluble), but the thioamide will begin hydrolyzing to the amide. You must run a stability control in SGF (Simulated Gastric Fluid) to quantify the loss.

Q2: Why does the color change from yellow to colorless in acid? A: Thioamides often exhibit intense yellow/orange transitions due to


 transitions. Protonation of the sulfur or hydrolysis to the amide (which is typically colorless) will bleach the color. This is a visual indicator of degradation.

Q3: Is the degradation reversible? A: No. Once the sulfur is lost as


 gas, the reaction cannot be reversed to reform the thioamide. You must re-synthesize the material using thionation reagents (e.g., Lawesson’s Reagent).

References

  • Mechanism of Thioamide Hydrolysis

    • Title: "Hydrolysis of Thioamides and Related Compounds."[5]

    • Context: Establishes the general mechanism of acid-catalyzed
    • Source: (General reference for thioamide chemistry).[1]

  • Piperazine pKa and Solubility

    • Title: "The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers."[6]

    • Context: Provides pKa data for piperazine derivatives (approx 5.3 and 9.7)
    • Source:[1]

  • Thioamide Synthesis & Stability (Related Structures)

    • Title: "Synthesis of N'-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide..."
    • Context: Describes the synthesis and handling of methyl-piperazine thioamide derivatives, noting the use of specific solvents to avoid degrad
    • Source:[1]

Sources

Technical Support Center: Navigating the Purification Challenges of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of piperazine derivatives in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice, in-depth FAQs, and detailed protocols to streamline your purification workflows. The inherent physicochemical properties of the piperazine moiety, while bestowing desirable pharmacological characteristics, often introduce complexities in purification. This resource aims to provide you with the expertise and validated methods to overcome these hurdles efficiently.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational challenges encountered when working with piperazine derivatives.

Q1: What are the fundamental physicochemical properties of piperazine derivatives that complicate their purification?

A1: The primary challenges in purifying piperazine-containing compounds stem from the intrinsic properties of the piperazine ring itself:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring confer high polarity and basicity. Piperazine has two pKa values, approximately 5.3-5.5 and 9.7-9.8.[1][2][3] This dual basicity can lead to issues with solubility in common organic solvents and complex interactions during chromatography.[4]

  • Hygroscopicity: Piperazine and its derivatives have a strong tendency to absorb moisture from the atmosphere.[5][6] This can lead to inaccuracies in weighing, changes in physical form, and potential degradation.[5][6] Anhydrous piperazine is known to be deliquescent, meaning it can absorb enough atmospheric moisture to dissolve.[6]

  • Salt and Hydrate Formation: The basic nature of piperazines facilitates the formation of salts and hydrates.[4] While this can be strategically employed for purification, it can also introduce variability in the isolated material if not properly controlled.[4] Piperazine is commonly available as a more stable hexahydrate.[7]

Q2: I'm struggling with poor peak shape, specifically tailing, during reverse-phase HPLC analysis of my piperazine derivative. What is the cause and how can I fix it?

A2: Peak tailing in reverse-phase HPLC of basic compounds like piperazines is a frequent issue. It is primarily caused by secondary interactions between the basic nitrogen atoms of your compound and residual acidic silanol groups on the silica-based stationary phase.[8][9][10] These interactions create multiple retention mechanisms, leading to a "tailing" effect on the peak.

Here are several effective strategies to mitigate this:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2-3) ensures that the piperazine nitrogen atoms are fully protonated.[4][11] This minimizes their interaction with the silanol groups, leading to improved peak symmetry.[11]

  • Use a Mobile Phase Additive:

    • Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can effectively "mask" the active silanol sites on the stationary phase, preventing your analyte from interacting with them.[8][10][12]

    • Acid Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the piperazine, improving peak shape.[4][10]

  • Employ End-Capped Columns: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically modified to be less active.[8][9] Using a base-deactivated (BDS) or end-capped column is a proactive way to prevent peak tailing.[8]

  • Consider Alternative Stationary Phases: If the above methods are insufficient, switching to a column with a different stationary phase, such as one with phenyl or cyano ligands, may offer different selectivity and better peak shape for basic compounds.[4]

Q3: My piperazine derivative is an oil at room temperature, making it difficult to handle and purify. What can I do?

A3: This is a common issue. Converting the oily freebase into a solid salt is an excellent strategy. Salt formation introduces a crystalline lattice, which often results in a stable, easy-to-handle solid. This process can also be a highly effective purification step. A common approach is to form the hydrochloride or diacetate salt, which can then be purified by crystallization.[13][14]

Troubleshooting Guides

This section provides a more in-depth, problem-solution format for specific experimental challenges.

Problem 1: Low Yield After Crystallization/Recrystallization
  • Symptoms: A significant amount of your product remains in the mother liquor after cooling and filtration, leading to a poor isolated yield.

  • Causality and Troubleshooting:

Possible Cause Underlying Principle Suggested Solution
High Solubility in Chosen Solvent The product's solubility in the crystallization solvent is too high, even at lower temperatures, preventing efficient precipitation.- Reduce Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Change Solvent System: Screen for a solvent or solvent mixture in which your product has high solubility at elevated temperatures but low solubility at room temperature or below. - Utilize an Anti-Solvent: After dissolving your product in a good solvent, slowly add an "anti-solvent" (in which your product is poorly soluble) to induce precipitation.
Incomplete Salt Formation If performing a salt crystallization (e.g., diacetate), an insufficient amount of acid has been added, leaving some of the product as the more soluble freebase.- Verify Stoichiometry: Ensure at least a stoichiometric amount of the acid has been added. For piperazine diacetate formation, using up to five times the stoichiometric amount of acetic acid can be beneficial.[15] - Check pH: Confirm that the pH of the solution is in the optimal range for salt formation.[4]
Formation of a Stable Hydrate Piperazine and its derivatives can form stable hydrates, which may have different solubility profiles than the anhydrous form.[4]- Leverage Hydrate Formation: Intentionally form a specific hydrate for purification. For example, piperazine can be purified as its hexahydrate due to its insolubility in certain aqueous alcohol mixtures.[4]
Problem 2: Persistent Impurities After Column Chromatography
  • Symptoms: Co-elution of the desired product with impurities, resulting in low purity of the collected fractions.

  • Causality and Troubleshooting:

Possible Cause Underlying Principle Suggested Solution
Strong Interaction with Stationary Phase The basic piperazine moiety interacts strongly with acidic silanol groups on the silica gel, leading to peak broadening and poor separation.- Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a volatile amine, such as triethylamine (0.1-1%) or ammonia, to the mobile phase.[4] - Use an Amine-Functionalized Column: These columns have a bonded amine stationary phase, providing a more inert surface.[4] - Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[4]
Incorrect Mobile Phase Polarity The chosen eluent system does not provide adequate differentiation in the retention of the product and impurities.- Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems to find one that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4] A gradient elution from a less polar to a more polar solvent system can often improve separation.[4]
Column Overloading Exceeding the capacity of the column leads to broad peaks and a loss of resolution.- Reduce the Sample Load: Decrease the amount of crude material loaded onto the column.
Problem 3: Residual Metal Catalyst Contamination
  • Symptoms: Your final product is contaminated with residual transition metals (e.g., Palladium, Nickel) from a preceding reaction step (e.g., cross-coupling, hydrogenation).

  • Causality and Troubleshooting:

Possible Cause Underlying Principle Suggested Solution
Insoluble Metal Species The catalyst has precipitated out of solution as fine, insoluble particles that are difficult to remove by standard filtration.- Filtration through Celite: Pass the reaction mixture through a pad of Celite (1-2 cm thick) in a sintered glass funnel.[16] The Celite will trap the fine metal particles.[16][17]
Soluble Metal Species The metal catalyst or its byproducts are soluble in the reaction mixture.- Use of Scavengers: Employ solid-supported metal scavengers with functional groups that chelate the metal, allowing for its removal by filtration. Thiol-functionalized silica is a common choice for palladium scavenging. - Ion Exchange Resins: Ion exchange chromatography can be an effective method for removing dissolved metal catalysts.[18][19] - Activated Carbon Treatment: In some cases, treatment with activated carbon can adsorb soluble metal complexes.[18][19][20]
Problem 4: Difficulty in Separating Stereoisomers
  • Symptoms: Your product is a mixture of enantiomers or diastereomers, and you are unable to separate them using standard purification techniques.

  • Causality and Troubleshooting:

Possible Cause Underlying Principle Suggested Solution
Identical Physicochemical Properties of Enantiomers Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard chromatography or crystallization.- Chiral HPLC: This is the most common and effective method for separating enantiomers.[21][22] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are often effective for piperazine derivatives.[21] - Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization. The desired enantiomer can then be regenerated from the separated diastereomeric salt.
Similar Physicochemical Properties of Diastereomers Diastereomers have different physical properties, but they may be too similar for easy separation by standard methods.- Optimize Chromatography: Meticulous optimization of column chromatography (e.g., using a very long column, a shallow solvent gradient) may achieve separation. - Preparative HPLC: If the quantities are not too large, preparative HPLC can provide the necessary resolution to separate closely related diastereomers.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification workflows.

Protocol 1: Purification of Piperazine via Diacetate Salt Formation

This protocol is highly effective for removing many common impurities from crude piperazine by selectively precipitating it as the diacetate salt.[15]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone. Use approximately 5 to 100 volumes of acetone per volume of piperazine. The temperature should be at or slightly above room temperature (not exceeding 40°C).[15]

  • Acidification: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount, and up to five times the stoichiometric amount necessary to form piperazine diacetate.[15]

  • Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[15]

  • Isolation: Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[4]

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[4]

  • Drying: Dry the purified piperazine diacetate in a vacuum oven.

  • (Optional) Regeneration of Free Base: The pure piperazine can be regenerated from the diacetate salt by treatment with a strong base (e.g., NaOH) followed by extraction into an organic solvent.

Protocol 2: Chiral HPLC Separation of Piperazine Enantiomers

This protocol provides a starting point for the separation of enantiomeric piperazine derivatives.[21]

  • Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, are often a good choice.[21]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.

  • Mobile Phase Modification: Add a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase (e.g., 0.1%). This is often crucial for improving the peak shape and resolution of basic analytes like piperazines.[21]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV detection at a wavelength where your compound absorbs. If your compound lacks a strong chromophore, pre-column derivatization with a UV-active agent may be necessary.[21]

  • Injection and Analysis: Inject your sample and monitor the chromatogram.

  • Optimization: If separation is not optimal, adjust the ratio of hexane to alcohol in the mobile phase, or try a different alcohol. The concentration of the amine modifier can also be adjusted.

  • Data Analysis: Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.[21]

Visualizations

Workflow for Troubleshooting Piperazine Purification

G start Low Purity of Piperazine Derivative check_method Review Purification Method start->check_method is_cryst Crystallization Issue? check_method->is_cryst is_chrom Chromatography Issue? check_method->is_chrom is_cryst->is_chrom No cryst_sol Optimize Solvent System is_cryst->cryst_sol Yes cryst_salt Verify Salt Formation is_cryst->cryst_salt Yes chrom_sol Optimize Mobile Phase is_chrom->chrom_sol Yes chrom_stat Change Stationary Phase is_chrom->chrom_stat Yes end High Purity Product is_chrom->end No cryst_sol->end cryst_salt->end chrom_sol->end chrom_stat->end

Caption: A decision tree for troubleshooting common purification issues.

General Purification Workflow for Piperazine Derivatives

G crude Crude Reaction Mixture extraction Aqueous Workup / Extraction crude->extraction concentration Concentration extraction->concentration purification_choice Choice of Purification concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture crystallization Crystallization / Salt Formation purification_choice->crystallization Solid Product distillation Fractional Distillation purification_choice->distillation Volatile Product pure_product Pure Piperazine Derivative chromatography->pure_product crystallization->pure_product distillation->pure_product

Caption: A generalized workflow for the purification of piperazine derivatives.

References

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. [Link]

  • LCGC North America. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • PubMed. (2017). Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride. [Link]

  • Google Patents. (1959).
  • Organic Syntheses. (n.d.). palladium. [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • PMC. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • Baxendale Group - Durham University. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof..
  • Google Patents. (n.d.). US20150299100A1 - Sulfide scavengers, methods for making and methods for using.
  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • OSTI.GOV. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Google Patents. (n.d.). WO2010150107A1 - Scavenger compositions and their use.
  • SciSpace. (2013). Piperazine citrate preparation process. [Link]

  • Google Patents. (n.d.). Method of removing palladium - US20050256327A1.
  • ResearchGate. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

  • SSRN. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (2025). Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine. [Link]

  • Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel small molecules is a cornerstone of advancing therapeutic candidates. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure, connectivity, and conformational dynamics of organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide, a molecule of interest in medicinal chemistry due to the prevalence of the piperazine and thioamide moieties in pharmacologically active agents.

This document moves beyond a simple reporting of chemical shifts. It is designed as a practical guide for researchers, offering a comparative analysis with structurally related analogs, a detailed experimental protocol for data acquisition, and an interpretation of the spectral data grounded in fundamental principles of NMR spectroscopy. By understanding the electronic environment of each proton, researchers can gain deeper insights into the molecule's properties and behavior.

Predicted 1H NMR Spectrum and Structural Assignments

The 1H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the neighboring functional groups, namely the thioamide and the methylpiperazinyl substituents on the benzene ring.

Molecular Structure and Proton Labeling:

Caption: Labeled structure of this compound.

Table 1: Predicted 1H NMR Chemical Shifts and Assignments for this compound

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm) in DMSO-d6Rationale for Assignment
Ha Doublet~7.7 - 7.9Aromatic protons ortho to the electron-withdrawing thioamide group, expected to be deshielded and appear downfield.
Hb Doublet~6.9 - 7.1Aromatic protons ortho to the electron-donating piperazinyl group, expected to be shielded and appear upfield.
Hc Triplet~3.2 - 3.4Piperazine protons adjacent to the benzene ring, deshielded by the aromatic system.
Hd Triplet~2.4 - 2.6Piperazine protons adjacent to the N-methyl group.
He Singlet~2.2 - 2.3Methyl protons on the piperazine ring.
Hf Singlet (broad)~9.5 - 10.0Thioamide N-H protons, often broad due to quadrupole broadening and exchange. Expected to be significantly downfield.

Comparative Analysis with Structural Analogs

To provide a more robust prediction and understanding of the 1H NMR spectrum, it is instructive to compare the expected chemical shifts with those of experimentally determined, structurally related compounds.

Table 2: Comparison of 1H NMR Chemical Shifts (ppm) of Aromatic Protons in Related Compounds

CompoundProtons ortho to Piperazine/AmineProtons ortho to Carbonyl/ThioamideSolvent
4-(4-Methylpiperazin-1-yl)aniline 6.78 (d)6.62 (d)CDCl3
4-Methoxythiobenzamide 6.95 (d)7.85 (d)CDCl3
Predicted: this compound ~6.9 - 7.1 (d)~7.7 - 7.9 (d)DMSO-d6

This comparison highlights the strong deshielding effect of the thioamide group on the ortho aromatic protons (Ha), shifting them significantly downfield. Conversely, the electron-donating nature of the piperazinyl group shields the ortho protons (Hb), causing them to resonate at a higher field.

Experimental Protocol for 1H NMR Data Acquisition

The following protocol provides a standardized workflow for obtaining a high-quality 1H NMR spectrum of this compound.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve transfer 3. Transfer to a 5 mm NMR tube dissolve->transfer instrument 4. Insert sample into spectrometer transfer->instrument lock 5. Lock on the deuterium signal of DMSO-d6 instrument->lock shim 6. Shim the magnetic field lock->shim acquire 7. Acquire 1H spectrum (16-64 scans) shim->acquire fourier 8. Fourier transform the FID acquire->fourier phase 9. Phase correction fourier->phase baseline 10. Baseline correction phase->baseline reference 11. Reference spectrum to residual DMSO peak (2.50 ppm) baseline->reference integrate 12. Integrate all signals reference->integrate

A Comparative Guide to the UV-Vis Absorption Spectra of Benzenecarbothioamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of benzenecarbothioamide (thiobenzamide) and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of their spectral behavior, offers a comparative analysis of substituent and solvent effects, and provides a robust experimental protocol for accurate spectral acquisition.

Introduction: The Chromophoric Significance of the Thioamide Group

Benzenecarbothioamide and its related structures are a class of organic compounds containing the thioamide functional group (-C(S)NHR) attached to a benzene ring. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer and antimicrobial properties, and their utility as versatile synthetic intermediates.[1][2]

UV-Vis spectroscopy is a fundamental analytical technique for the characterization of these molecules. It provides valuable insights into their electronic structure by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.[3] The characteristic spectra of benzenecarbothioamide compounds are dominated by the electronic properties of the benzene ring and the thio-carbonyl group (C=S), making UV-Vis a powerful tool for structural elucidation and comparative analysis.

Theoretical Principles: Electronic Transitions in Aromatic Thioamides

The absorption of UV-Vis radiation by a molecule like benzenecarbothioamide excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are dictated by the types of electrons present and the energy gap between the orbitals they occupy.[3] In aromatic thioamides, two principal types of electronic transitions are responsible for their characteristic spectra.[4][5]

  • π → π* (Pi to Pi Star) Transitions: These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzenecarbothioamide, these transitions are associated with the conjugated system formed by the benzene ring and the thio-carbonyl group. They typically appear as strong absorption bands at shorter wavelengths.[6]

  • n → π* (n to Pi Star) Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital. Because non-bonding electrons do not form bonds, they are held less tightly and require less energy for excitation. Consequently, n → π* transitions occur at longer wavelengths but are "spatially forbidden," resulting in characteristically low-intensity absorption bands.[4][6]

The interplay of these transitions, influenced by molecular structure and environment, defines the UV-Vis spectral fingerprint of each benzenecarbothioamide derivative.

Spectral Analysis: A Comparative Study

The UV-Vis spectrum of a benzenecarbothioamide derivative is not static; it is profoundly influenced by the electronic nature of substituents on the aromatic ring and the polarity of the solvent medium.

The Parent Compound: Benzenecarbothioamide (Thiobenzamide)

The spectrum of thiobenzamide serves as our baseline. It typically displays two distinct absorption bands:

  • A high-intensity band at shorter wavelengths (e.g., ~290-300 nm), assigned to the primary π → π* transition of the conjugated system.

  • A low-intensity band at longer wavelengths (e.g., ~380-400 nm), characteristic of the n → π* transition of the C=S group.[6]

Substituent Effects on the Aromatic Ring

Adding substituents to the benzene ring alters the electronic distribution within the molecule, thereby shifting the absorption maxima (λmax). For example, a study on 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide, which features a strong electron-donating dimethylamino group, reported absorption bands at 353 nm (π→ π) and 400 nm (n → π). The conjugation of this group with the aromatic system leads to a significant bathochromic (red) shift compared to the unsubstituted parent compound.

Solvent Effects: Probing Solute-Solvent Interactions

The choice of solvent can dramatically alter the position and intensity of absorption bands, a phenomenon known as solvatochromism. This effect is a powerful diagnostic tool for assigning electronic transitions.

  • Hypsochromic (Blue) Shift of n → π* Transitions: In polar, protic solvents like ethanol or water, the ground state non-bonding electrons on the sulfur atom are stabilized by hydrogen bonding with solvent molecules. This increases the energy gap between the n and π* orbitals, requiring higher energy (shorter wavelength) light for the transition. This results in a characteristic blue shift of the n → π* band when moving from a nonpolar solvent (e.g., heptane) to a polar one.[3][6]

  • Bathochromic (Red) Shift of π → π* Transitions: Conversely, the π* excited state is often more polar than the π ground state. A polar solvent will stabilize this excited state more than the ground state, thereby reducing the energy gap for the transition. This typically leads to a bathochromic (red) shift of the π → π* band with increasing solvent polarity.[3][7]

The differential shifting of these two bands provides confirmatory evidence for their assignment. For thiobenzamide, the n → π* band shifts by about 3100 cm⁻¹ to a higher energy when the solvent is changed from heptane to ethanol.[6]

Comparative Data Summary
CompoundSolventλmax (π → π) (nm)λmax (n → π) (nm)Reference
ThiobenzamideHeptane~291~412[6]
ThiobenzamideEthanol~292~363[6]
2-(4-dimethylamino)benzylidene) hydrazine-1-carbothioamideChloroform354400

Note: Specific λmax values can vary slightly depending on instrumentation and experimental conditions.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a standardized workflow for obtaining high-quality UV-Vis absorption spectra of benzenecarbothioamide compounds.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer (e.g., JASCO V-770) is required, capable of scanning from at least 200 nm to 800 nm.[8]

  • Cuvettes: Matched 1 cm path length quartz cuvettes are essential for UV measurements, as glass absorbs significantly below 340 nm.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, chloroform) should be used. The solvent must be transparent in the desired wavelength range and should not react with the analyte.[9]

  • Analyte: A pure sample of the benzenecarbothioamide compound.

Step-by-Step Methodology
  • Solvent Selection: Choose a solvent that completely dissolves the compound and is transparent in the region of interest. Ethanol is a common starting point due to its polarity and UV transparency above 210 nm.

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL or 1x10⁻³ M).

  • Working Solution Preparation: Dilute the stock solution to prepare a working solution. The goal is to achieve a maximum absorbance between 0.2 and 1.0, which is the optimal range for accuracy according to the Beer-Lambert Law.[3] Several dilutions may be necessary to find the ideal concentration.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan. This subtracts any absorbance from the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: ε = A / (b * c) , where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

experimental_workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis s1 Weigh Compound s2 Dissolve in Solvent (Stock Solution) s1->s2 s3 Perform Serial Dilution (Working Solution) s2->s3 m1 Run Solvent Baseline s3->m1 Analyte & Solvent m2 Measure Sample Spectrum m1->m2 a1 Identify λmax m2->a1 a2 Calculate Molar Absorptivity (ε) a1->a2

Caption: Experimental workflow for UV-Vis spectral acquisition.

Visualizing Solvatochromic Shifts

The effect of solvent polarity on electronic transitions can be visualized as a change in the energy levels of the molecular orbitals.

solvent_effects cluster_n_pi n → π* Transition cluster_pi_pi π → π* Transition n_ground_np n (Ground State) Non-Polar pi_excited_np π* (Excited State) n_ground_np->pi_excited_np ΔE (Non-Polar) n_ground_p n (Ground State) Polar (Stabilized) pi_excited_p π* (Excited State) n_ground_p->pi_excited_p ΔE' > ΔE (Polar) BLUE SHIFT pi_ground_np π (Ground State) pi_star_excited_np π* (Excited State) pi_ground_np->pi_star_excited_np ΔE (Non-Polar) pi_ground_p π (Ground State) pi_star_excited_p π* (Excited State) (More Stabilized) pi_ground_p->pi_star_excited_p ΔE' < ΔE (Polar) RED SHIFT

Caption: Energy level diagram illustrating solvent-induced spectral shifts.

Conclusion

The UV-Vis absorption spectra of benzenecarbothioamide compounds are rich in information, clearly delineating the characteristic n → π* and π → π* electronic transitions. This guide has demonstrated that a comparative analysis, particularly leveraging the diagnostic power of solvatochromic shifts, is essential for the accurate interpretation of these spectra. By understanding the influence of substituents and the solvent environment, researchers can effectively use UV-Vis spectroscopy for structural verification, purity assessment, and to gain deeper insights into the electronic properties of this important class of molecules. Adherence to a rigorous experimental protocol ensures the generation of reliable and reproducible data critical for research and development.

References

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • The Electronic Spectra of Thioamides and Thiohydrazides. Part I. LCAO-MO Treatment and Band Classification for Thiobenzamides. SciSpace. [Link]

  • Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. PubMed. [Link]

  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Research Square. [Link]

  • Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Publishing. [Link]

  • Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Sciforum. [Link]

  • Electronic transitions in liquid amides studied by using attenuated total reflection far-ultraviolet spectroscopy and quantum chemical calculations. PubMed. [Link]

  • UV VISIBLE SPECTROSCOPY. CUTM Courseware. [Link]

  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube. [Link]

  • Electronic transitions in UV Visible spectroscopy. YouTube. [Link]

  • UV-Vis Absorption Spectroscopy - Theory. Shimadzu. [Link]

  • Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. IJISET. [Link]

Sources

Validating Purity of Thioamide Precursors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of thioamide precursors for drug discovery Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Scientists.

Executive Summary

In modern drug discovery, thioamides are critical bioisosteres for amides, offering improved proteolytic stability and unique hydrogen-bonding characteristics.[1][2][3][4][5][6][7] However, their utility is frequently compromised by their inherent instability. Unlike their amide counterparts, thioamides are prone to oxidative desulfurization and hydrolysis, often degrading into the very amides they are meant to replace.

This guide challenges the industry-standard reliance on HPLC-UV for thioamide characterization. We demonstrate why Quantitative NMR (qNMR) must be the primary validation tool, providing a self-validating protocol to detect "silent" impurities that chromatographic methods often miss.

Part 1: The Stability Paradox (The Challenge)

Thioamides (


) possess a longer 

bond (

) compared to the amide

(

), resulting in a lower bond dissociation energy.[3] While this imparts desirable biological properties, it creates a significant analytical blind spot.

The Primary Failure Mode: During synthesis or storage, thioamides degrade primarily into nitriles (via elimination) or amides (via oxidative hydrolysis). Crucially, the amide impurity often co-elutes with the thioamide in standard reverse-phase conditions or has a significantly lower UV extinction coefficient at the thioamide's


, leading to gross overestimation of purity by HPLC.
Visualization: Thioamide Degradation Pathways

The following diagram illustrates the chemical causality behind the impurities you must detect.

ThioamideDegradation cluster_0 Critical Analytical Blind Spot Thioamide Thioamide Precursor (R-CS-NH2) SOxide S-Oxide Intermediate (Unstable) Thioamide->SOxide Oxidation (Air/Light) Nitrile Nitrile Impurity (R-CN) Thioamide->Nitrile Thermal Stress Amide Amide Impurity (R-CO-NH2) SOxide->Amide Hydrolysis (-S) SOxide->Nitrile Elimination (-H2O, -S) Sulfur Elemental Sulfur (S8) SOxide->Sulfur Byproduct

Figure 1: Mechanistic pathways of thioamide degradation. Note that the Amide and Nitrile are the "silent" impurities often missed by single-wavelength HPLC.

Part 2: Comparative Analysis of Analytical Methods

To ensure data integrity in Structure-Activity Relationship (SAR) studies, we must compare the standard high-throughput method (HPLC) against the absolute validation method (qNMR).

Table 1: Performance Matrix
FeatureHPLC-UV/MS (Standard)qNMR (Recommended Validator)Elemental Analysis (Legacy)
Primary Detection Chromophore AbsorbanceNuclear Spin (

)
Weight % (C, H, N, S)
Specificity High (if separation is achieved)Extreme (Structural resolution)Low (Bulk average)
Quantitation Basis Relative (Requires Response Factors)Absolute (Molar Ratio)Relative to Theory
Thioamide Bias High Risk: Thioamides absorb UV strongly; amides absorb weakly. A 5% amide impurity may appear as <0.5% noise.None: 1 proton = 1 proton. Direct molar ratio of Thioamide vs. Amide.Moderate: Cannot distinguish between mixtures that average to the correct formula.
Throughput High (5-10 min/sample)Medium (10-20 min/sample)Low
Destructive? No (but sample is solvated)No (Recoverable)Yes

Expert Insight: HPLC is excellent for purity (homogeneity) but poor for assay (absolute content) without a certified reference standard of the thioamide—which you likely don't have during early discovery. qNMR is the only self-validating method because it does not rely on extinction coefficients.

Part 3: The Validation Protocol (Self-Validating System)

This protocol uses Quantitative


 NMR (qNMR)  as the primary anchor for purity, with HPLC-MS as a secondary qualitative check.
Workflow Diagram

ValidationWorkflow Start Crude Thioamide Precursor qNMR Step 1: qNMR Analysis (Internal Standard) Start->qNMR Decision Purity > 95%? qNMR->Decision Calculate Wt% HPLC Step 2: HPLC-MS (Orthogonal Check) Decision->HPLC Yes (>95%) Fail Recrystallize/Purify (Avoid Chromatography) Decision->Fail No (<95%) HPLC->Fail Hidden Impurity Found Pass Release for Biological Assay HPLC->Pass Single Peak Fail->Start Reprocess

Figure 2: Decision tree for thioamide validation. qNMR is placed upstream of HPLC to prevent false positives caused by UV response factor discrepancies.

Detailed Methodology

1. qNMR Protocol (The Gold Standard)

  • Principle: Compare the integral of a unique thioamide signal (usually the

    
    -proton or NH) against a certified Internal Standard (IS).
    
  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Why? They are non-volatile, stable, and have sharp singlets in regions typically clear of thioamide signals.

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
    • Note: Avoid CDCl

      
       if the thioamide is acid-sensitive (CDCl
      
      
      
      is often acidic). DMSO-
      
      
      is preferred for stability.

Experimental Steps:

  • Weigh exactly

    
     mg of the Thioamide sample (
    
    
    
    ) into a vial.
  • Weigh exactly

    
     mg of Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolve in

    
     mL deuterated solvent.
    
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): At least 
      
      
      
      (typically
      
      
      seconds). Short delays cause integration errors.
    • Scans: 16-32.

  • Calculation:

    
    
    
    • 
      : Integral area[8]
      
    • 
      : Number of protons contributing to signal
      
    • 
      : Molecular weight
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

2. HPLC-MS Protocol (Orthogonal Check)

  • Column: C18 (e.g., Acquity BEH), kept at low temperature (

    
    C) .
    
    • Alert: High column temperatures (

      
      C) can induce on-column desulfurization.
      
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: PDA (200-400 nm) + MS (ESI+).

  • The Trap: Do not rely on 254 nm alone. Extract the chromatogram at the

    
     of the amide impurity (often 210-220 nm) to ensure it isn't hiding in the baseline.
    
Part 4: Case Study – The "Hidden" Amide

Scenario: A research group synthesized 4-fluorothiobenzamide for a fragment-based screen.

  • Initial HPLC Result: 98.5% purity at 254 nm.

  • Issue: The biological assay showed weak potency, inconsistent with the predicted activity.

Investigation: The team applied the qNMR protocol described above.

  • Spectrum Analysis: The

    
     NMR showed a small set of peaks corresponding to 4-fluorobenzamide.
    
  • Quantitation:

    • Thioamide

      
       nm (High extinction coefficient).
      
    • Amide

      
       nm (Low extinction coefficient at 254 nm).
      
    • The 1.5% impurity seen by HPLC was actually 12% by mass when calculated via qNMR.

References
  • Huang, G., et al. (2024).[1][4] "Unlocking the potential of the thioamide group in drug design and development." Future Medicinal Chemistry. Link

  • Ilardi, E. A., et al. (2014).[9] "The Role of Sulfur in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Potangale, C. N., & Pardeshi, S. K. (2014). "Quantification of drugs by proton NMR incorporated internal standard method."[10][11] Eurasian Journal of Analytical Chemistry. Link

  • Schoenherr, H., et al. (2017). "Thioamides as Fluorescence Quenching Probes." Journal of the American Chemical Society.[12] Link

  • Almac Group. (2022). "QNMR – a modern alternative to HPLC."[13] Almac Technical Articles. Link

Sources

Guide to the Chromatographic Separation of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide from its positional isomers (ortho/meta) and synthetic precursors (nitriles) presents a classic "dual-threat" challenge in chromatography: high basicity combined with significant polarity .

This guide moves beyond standard protocols to address the specific molecular interactions of the piperazine moiety and the thioamide group. We evaluate three distinct methodologies—High-pH Reversed-Phase HPLC , Supercritical Fluid Chromatography (SFC) , and HILIC —to determine the optimal workflow for purity analysis and isolation.

Part 1: The Separation Challenge

To design a robust method, we must first understand the analyte's behavior at the molecular level.

Molecular Analysis
  • The Piperazine Moiety (Basicity): The

    
    -methylpiperazine ring contains a tertiary amine with a pKa of approximately 9.0–9.8. At neutral or acidic pH (standard HPLC conditions), this nitrogen is protonated (
    
    
    
    ). This cationic charge interacts strongly with residual silanols (
    
    
    ) on silica-based columns, causing severe peak tailing and irreversible adsorption.
  • The Thioamide Group (Polarity): The

    
     group is highly polar and acts as both a hydrogen bond donor and acceptor. It makes the molecule significantly more retentive than its nitrile precursor but potentially less retentive than its amide hydrolysis product.
    
  • The Isomers (Regioselectivity):

    • Target: Para-isomer (4-substituted).

    • Impurities: Ortho- (2-substituted) and Meta- (3-substituted) regioisomers formed during the nucleophilic aromatic substitution of the starting material. These isomers have identical mass (

      
      ) and very similar hydrophobicity, making mass spectrometry insufficient for differentiation and requiring high-resolution chromatography.
      
The Failure of Standard Methods

Traditional low-pH (0.1% Formic Acid) C18 methods often fail for this application because:

  • Tailing: The protonated piperazine drags on the column.

  • Co-elution: The hydrophobic difference between ortho and para isomers is minimized when the molecule is dominated by the ionized amine's solvation shell.

Part 2: Comparative Methodology

We compare three advanced approaches to solve the resolution (


) and tailing (

) issues.
Method A: High-pH Reversed-Phase HPLC (Recommended)

Principle: By operating at pH 10.5–11.0 (using hybrid silica columns), we deprotonate the piperazine nitrogen. The neutral molecule interacts purely through hydrophobic mechanisms, eliminating silanol interactions and maximizing the shape-selectivity required to separate regioisomers.

Method B: Supercritical Fluid Chromatography (SFC)

Principle: SFC uses supercritical


 with a polar modifier.[1] It is exceptionally sensitive to steric differences, making it superior for separating ortho isomers (where the piperazine sterically hinders the thioamide) from para isomers.
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)

Principle: useful if the thioamide is extremely polar or if separating from highly polar hydrolysis degradants. However, it often struggles with the solubility of the hydrophobic benzene core.

Performance Matrix
FeatureHigh-pH RP-HPLCSFC (Green Chemistry)Traditional Low-pH HPLC
Resolution (Para vs Ortho) High (

)
Excellent (

)
Poor (

)
Peak Shape (Tailing Factor) Excellent (

)
Good (

)
Poor (

)
Solvent Consumption ModerateLow Moderate
Robustness High ModerateLow
Mass Spec Compatibility Yes (Ammonium buffers)YesYes

Part 3: Detailed Experimental Protocols

Protocol 1: High-pH RP-HPLC (The Robust Standard)

Best for QC labs and routine purity analysis.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid silica is mandatory to survive pH 10+).

    • Dimensions:

      
       mm, 3.5 µm or 5 µm.
      
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C.[2]

  • Detection: UV at 254 nm (Benzene ring) and 290 nm (Thioamide specific).

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    15.0 60
    16.0 95

    | 20.0 | 5 |

Why this works: The ammonium bicarbonate buffer ensures the piperazine remains neutral. The high pH suppresses the ionization of residual silanols on the column surface, removing the electrostatic attraction that causes tailing.

Protocol 2: Chiral/Regio-Selective SFC (The High-Speed Alternative)

Best for preparative isolation or difficult isomer separations.

  • Column: 2-Ethylpyridine (2-EP) or Diethylaminopropyl (DEAP).

    • Note: These basic stationary phases "shield" the analyte from acidic sites.

  • Mobile Phase A:

    
     (Supercritical).
    
  • Mobile Phase B: Methanol + 0.1% Diethylamine (DEA) or Ammonium Hydroxide.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Gradient: 5% to 40% Methanol over 5 minutes.

Why this works: The 2-EP stationary phase interacts via


-

interactions with the benzene ring. The ortho isomer, being more sterically crowded, interacts differently with the planar pyridine ring of the stationary phase compared to the linear para isomer, resulting in massive resolution.

Part 4: Visualization & Logic

Workflow Decision Tree

The following diagram illustrates the logical process for selecting the correct separation mode based on the specific impurity profile (Regioisomers vs. Synthetic Precursors).

SeparationStrategy Start Start: Analyze Crude Sample CheckImpurity Identify Primary Impurity Type Start->CheckImpurity Regio Regioisomers (Ortho/Meta vs Para) CheckImpurity->Regio Isomeric Mixture Polar Functional Impurities (Nitrile Precursor / Amide) CheckImpurity->Polar Synthetic Byproducts Decision1 Is Speed/Prep Scale Critical? Regio->Decision1 Decision2 Is MS Sensitivity Critical? Polar->Decision2 SFC Method: SFC (Column: 2-Ethylpyridine) Mechanism: Steric/Pi-Pi Decision1->SFC Yes (Prep/Fast) HighPH Method: High pH RP-HPLC (Column: Hybrid C18, pH 10.5) Mechanism: Hydrophobic/Neutralization Decision1->HighPH No (Analytical QC) Decision2->HighPH Yes (Robust MS) HILIC Method: HILIC (Column: Amide) Mechanism: Partitioning Decision2->HILIC No (Extreme Polarity) Result1 Result1 SFC->Result1 Rs > 4.0 Result2 Result2 HighPH->Result2 Rs > 2.5

Caption: Decision matrix for selecting the optimal chromatographic mode based on impurity profile and operational needs.

Interaction Mechanism: Why Low pH Fails

The diagram below explains the "Silanol Effect" which ruins the analysis of piperazine derivatives in standard acidic conditions.

Mechanism Piperazine Piperazine Moiety (pKa ~9.8) AcidicCond Acidic Mobile Phase (pH 3.0) Piperazine->AcidicCond Protonated Ionized Species (R-NH+) AcidicCond->Protonated Protonation Interaction Electrostatic Attraction (Ionic Bond) Protonated->Interaction Attracts Silanol Residual Silanols (Si-O-) Silanol->Interaction Attracts Result Peak Tailing & Retention Shift Interaction->Result

Caption: Mechanism of peak tailing for basic piperazine derivatives on standard silica columns at low pH.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionIncrease pH to 10.5 (if using hybrid column) or add 0.1% TEA/DEA as a masking agent.
Poor Resolution of Isomers Insufficient selectivitySwitch from C18 to Phenyl-Hexyl (RP) or 2-Ethylpyridine (SFC) to leverage

-

interactions.
Retention Time Drift pH instabilityEnsure buffer capacity (10mM is minimum). Use Ammonium Bicarbonate, not just Ammonia.
Ghost Peaks Thioamide hydrolysisThioamides can hydrolyze to amides in acidic water. Keep samples in pure Acetonitrile and avoid leaving them in the autosampler for >24h.

References

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography.[2][3] Journal of Chromatography A. Link (Authoritative review on separating basic drugs like piperazines).

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC.Link (Technical note on High pH methodology).

  • Grand-Guillaume Perrenoud, A., et al. (2012). Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility. Journal of Chromatography A. Link (Grounding for the SFC protocol).

  • Schürenkamp, J., et al. (2011).[4] Separation of positional CPP isomers by chiral HPLC-DAD.[4] International Journal of Legal Medicine.[4] Link (Specific data on separating piperazine regioisomers).[4]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

"Defense in Depth" is the only acceptable strategy when handling 4-(4-Methyl-1-piperazinyl)benzenecarbothioamide. As a researcher, you are likely using this as a pharmaceutical intermediate. The chemical structure presents a dual-threat profile:

  • The Piperazine Moiety: A documented respiratory and skin sensitizer [1].[1][2] Repeated low-level exposure can lead to irreversible occupational asthma or contact dermatitis.

  • The Thioamide Functional Group: Associated with thyroid toxicity (goitrogenic activity) and potential release of hydrogen sulfide (

    
    ) under acidic conditions [2].
    

The Core Directive: Treat this compound as an Occupational Health Band (OHB) 3 substance (Potent/Sensitizer) until definitive toxicology data proves otherwise. Your primary goal is Zero Inhalation, Zero Skin Contact .

Hazard Identification & Control Banding

Before selecting PPE, you must validate your Engineering Controls. PPE is your last line of defense, not your first.

Hazard ClassCritical EffectTrigger
Sensitization Anaphylaxis, Asthma, DermatitisInhalation of dust; Skin contact with solution.
Toxicity Neurotoxicity, Thyroid effectsIngestion, High-dose inhalation.
Chemical

Gas Evolution
Contact with strong acids or reducing agents.
Physical Dust Explosion / Static ChargeFine powder manipulation in dry environments.
Decision Logic: Engineering Controls vs. PPE

The following diagram illustrates the decision matrix for handling this compound.

RiskAssessment Start Start: Handling 4-(4-Methyl-1-piperazinyl) benzenecarbothioamide Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Oil Form->Liquid Qty Quantity? Small < 100 mg Qty->Small Weighing Large > 100 mg Qty->Large Synthesis/Scale-up Solid->Qty Hood Certified Fume Hood (Sash @ 18 inches) Liquid->Hood Always Small->Hood With Balance Enclosure Isolator Glove Box / Isolator (HEPA Filtered) Large->Isolator Mandatory PPE_Level Select PPE Matrix Hood->PPE_Level Isolator->PPE_Level

Figure 1: Risk Assessment Logic. Note that solids >100mg require isolation due to dust generation risks.

The PPE Matrix (Personal Protective Equipment)

Do not deviate from these standards. "Standard Lab PPE" (lab coat + safety glasses) is insufficient for piperazine derivatives.

Table 1: PPE Requirements by Operation
Body ZoneScenario A: Solution Handling (Dissolved Compound)Scenario B: Solid Handling (Weighing/Transferring)Scientific Rationale
Respiratory N95 Respirator (Optional if in hood)P100 / N99 Respirator (Mandatory if outside isolator)Piperazine dust is a potent sensitizer. N95 allows 5% leakage; P100 offers 99.97% efficiency against particulates [3].
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile Gloves (Long cuff recommended)Thioamides permeate latex. Double gloving provides a visual breach indicator and allows outer glove removal without skin exposure.
Eye/Face Chemical Splash Goggles Chemical Splash Goggles Safety glasses do not seal against airborne dust or splashes. Piperazines are severe eye irritants [1].[3][4][5]
Body Tyvek® Lab Coat (or similar non-woven)Tyvek® Coverall + Sleeve Covers Cotton lab coats trap dust in fibers, carrying the allergen home or to common areas. Non-woven materials shed dust.
Footwear Closed-toe, leather/syntheticShoe covers (Booties)Prevents tracking powder out of the synthesis zone.

Operational Protocols: Step-by-Step

Phase 1: Preparation & Donning

Objective: Create a barrier before the chemical is opened.

  • Verify Airflow: Check fume hood monitor. Face velocity must be 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Thioamide powders can be static-prone, causing "jumping" during weighing.

  • Donning Sequence:

    • Wash hands.[4][5][6][7][8]

    • Inner Gloves (Nitrile).

    • Tyvek Coat/Coverall.

    • Respirator (Fit Check required).

    • Goggles.[9]

    • Outer Gloves (Pull over Tyvek cuffs).

Phase 2: Manipulation (The "Clean-Dirty" Rule)

Objective: Prevent cross-contamination.

  • The Active Zone: Designate a specific tray in the hood as the "Hot Zone." All open containers stay in this tray.

  • Weighing:

    • Never weigh on the open bench.

    • Use a disposable spatula.

    • Technique: If the powder spills on the balance, do not blow it off. Wipe with a solvent-dampened Kimwipe (Acetone or Methanol are common solvents for thioamides, check solubility).

  • Reaction Setup:

    • Avoid acidic environments during initial dissolution to prevent

      
       release.
      
    • If heating is required, ensure a reflux condenser is clamped before heating begins.

Phase 3: Decontamination & Doffing

Objective: The most critical phase. Most exposures occur here.

Doffing Clean 1. Wipe Outer Gloves (Solvent Damp Wipe) RemoveOuter 2. Remove Outer Gloves (Inside-Out Technique) Clean->RemoveOuter RemovePPE 3. Remove Goggles/Coat (Touch only clean zones) RemoveOuter->RemovePPE RemoveInner 4. Remove Inner Gloves RemovePPE->RemoveInner Wash 5. Wash Hands (Soap & Water - 30s) RemoveInner->Wash

Figure 2: Safe Doffing Sequence. Note that outer gloves are cleaned before removal to protect the inner layer.

  • Wipe Down: Before removing hands from the hood, wipe the outer gloves with a paper towel dampened with solvent. Dispose of the towel as hazardous waste.

  • Outer Glove Removal: Peel outer gloves off, turning them inside out. Dispose in the hood waste container.

  • Transport: If moving the sample, the container must be closed and wiped down before leaving the hood.

Waste Disposal & Emergency Response

Waste Segregation
  • Solid Waste: Label as "Toxic Solid - Thioamide Derivative."

  • Liquid Waste: Segregate into "Non-Halogenated Organic." CRITICAL: Do not mix with "Acid Waste" streams. Thioamides decompose in acid to release sulfur species [2].

  • Sharps: Any needle used with this compound is immediately hazardous. Do not recap.

Accidental Release Measures
  • Powder Spill (< 1g):

    • Cover with a wet paper towel (prevents dust).

    • Wipe up carefully.[5]

    • Clean surface with 10% bleach solution (oxidizes the sulfur moiety) followed by water.

  • Skin Contact:

    • Immediately wash with soap and copious water for 15 minutes.

    • Do not use solvent (ethanol/acetone) on skin; it drives the chemical deeper into the dermis.

    • Report incident.[2][7] Watch for redness/itching (sensitization) over the next 48 hours.

References

  • National Institute for Occupational Safety and Health (NIOSH). Piperazine dihydrochloride: Systemic Agent.[8] CDC.gov. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Thioamides: Chemical and Physical Properties. PubChem Compound Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). OSHA.gov. Available at: [Link]

  • Safe Work Australia. Piperazine: Human Health Tier II Assessment. Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

Sources

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